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  • Product: 2-(1H-indazol-1-yl)ethan-1-ol
  • CAS: 1236127-59-5

Core Science & Biosynthesis

Foundational

2-(1H-Indazol-1-yl)ethan-1-ol: Chemical Properties, Regioselective Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary In modern drug discovery, the indazole scaffold serves as a privileged pharmacophore, acting as a metabolically stable bioisostere for indoles and benzimidazoles. Specifically, 2-(1H-indazol-1-yl)ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indazole scaffold serves as a privileged pharmacophore, acting as a metabolically stable bioisostere for indoles and benzimidazoles. Specifically, 2-(1H-indazol-1-yl)ethan-1-ol (CAS: 1236127-59-5) is a highly versatile heterocyclic building block (1)[1]. The addition of the N1-hydroxyethyl appendage provides a critical vector for further functionalization (e.g., conversion to a mesylate leaving group) or acts directly as a hydrogen bond donor/acceptor within the hinge-binding region of target kinases. This technical guide details the physicochemical properties, mechanistic causality behind its regioselective synthesis, and its downstream applications in therapeutic development.

Physicochemical Profile

To facilitate assay development and synthetic planning, the core quantitative data for 2-(1H-indazol-1-yl)ethan-1-ol is summarized below:

PropertyValue
Chemical Name 2-(1H-indazol-1-yl)ethan-1-ol
CAS Registry Number 1236127-59-5
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
SMILES OCCn1ncc2ccccc12
Appearance Solid / Viscous Oil (dependent on crystallization)
Typical Purity Standard >95% (Validated via LC-MS/NMR)

Mechanistic Insights: Regioselectivity in Indazole Alkylation

The primary challenge in synthesizing 1-alkylindazoles is the ambident nucleophilicity of the indazole core. Upon deprotonation, the resulting indazolide anion delocalizes its negative charge across both the N1 and N2 nitrogen atoms. Alkylation with an electrophile like 2-bromoethanol inherently risks forming a mixture of N1 and N2 regioisomers.

The Causality of Reaction Conditions: To drive the reaction toward the desired N1-isomer, thermodynamic control must be established. The N1-alkylated product preserves the fully aromatic benzenoid system, making it thermodynamically more stable than the N2-alkylated quinonoid-like structure.

  • Base Selection: Utilizing a bulky, soft base like Cesium Carbonate (Cs₂CO₃) minimizes tight ion-pairing compared to sodium or lithium bases. The large ionic radius of the cesium cation creates a highly nucleophilic, "naked" indazolide anion.

  • Solvent & Temperature: A polar aprotic solvent like Dimethylformamide (DMF) solvates the cation effectively, while elevated temperatures (70 °C) provide the activation energy required to overcome the steric hindrance of the N1 position, funneling the equilibrating intermediate pool toward the thermodynamically favored N1-isomer (2)[2].

Standardized Synthesis Protocol: N1-Alkylation

The following step-by-step methodology outlines a self-validating workflow for the regioselective synthesis of 2-(1H-indazol-1-yl)ethan-1-ol.

Step 1: Deprotonation & Activation
  • Preparation: Suspend 1H-indazole (1.0 eq) and anhydrous Cs₂CO₃ (1.0 - 1.5 eq) in anhydrous DMF (typically 0.2 M concentration).

  • Causality: Ensure DMF is strictly anhydrous (Karl Fischer titration <50 ppm H₂O) to prevent the competitive hydrolysis of the alkylating agent into ethylene glycol.

Step 2: Electrophilic Substitution
  • Addition: Add 2-bromoethanol (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to 70 °C and stir under a nitrogen atmosphere for 24 hours.

  • Causality: While the hydroxyl group of 2-bromoethanol is unprotected, the nitrogen nucleophile of the indazolide anion is orders of magnitude more reactive than the alcohol oxygen under these specific conditions, effectively preventing unwanted O-alkylation or polymerization.

Step 3: System Validation & Quality Control (Self-Validating Step)
  • In-Process Monitoring: Quench a 10 µL aliquot in LC-MS grade methanol. Analyze via LC-MS.

  • Validation Check: Confirm the disappearance of the 1H-indazole peak (m/z 119.1) and the appearance of the product peak (m/z 163.1[M+H]⁺). The N1 and N2 isomers will exhibit distinct retention times due to differing dipole moments.

Step 4: Isolation & Purification
  • Workup: Cool the reaction to room temperature and filter through a Celite pad to remove insoluble inorganic salts (CsBr, unreacted Cs₂CO₃).

  • Concentration: Remove DMF under reduced pressure (using a rotary evaporator with a high-vacuum pump).

  • Chromatography: Purify the crude residue via silica gel column chromatography (SiO₂) using a gradient of Dichloromethane (DCM) to Methanol (MeOH) at a 10:1 ratio (2)[2].

  • Final Validation: Perform 2D NMR (NOESY). The N1-isomer is definitively confirmed by observing NOE cross-peaks between the methylene protons of the ethyl group and the C7-H of the indazole ring.

Workflow Visualization

G Indazole 1H-Indazole (Ambident Nucleophile) Base Base / Solvent (Cs2CO3 / DMF, 70°C) Indazole->Base Reagent 2-Bromoethanol (Electrophile) Reagent->Base Intermediate Indazolide Anion (Resonance Stabilized) Base->Intermediate Deprotonation N1_Product N1-Alkylation (Major) 2-(1H-indazol-1-yl)ethan-1-ol Intermediate->N1_Product Thermodynamic Control N2_Product N2-Alkylation (Minor) 2-(2H-indazol-2-yl)ethan-1-ol Intermediate->N2_Product Kinetic Control Purification Silica Gel Chromatography (DCM:MeOH 10:1) N1_Product->Purification N2_Product->Purification Removed Final Pure Target Compound (>95% Purity) Purification->Final Isolation

Workflow and mechanistic pathway for the regioselective N1-alkylation of 1H-indazole.

Applications in Drug Discovery

The 2-(1H-indazol-1-yl)ethan-1-ol motif is heavily utilized in the synthesis of advanced kinase inhibitors:

  • LRRK2 Inhibitors (Parkinson's Disease): Leucine-rich repeat kinase 2 (LRRK2) is a primary genetic target for Parkinson's disease therapies. Indazole derivatives containing the N1-hydroxyethyl chain are utilized to occupy the kinase hinge region, where the terminal hydroxyl group can form critical hydrogen bonds with solvent-exposed regions or specific active-site residues (3)[3].

  • Protein Kinase CK2 Inhibitors (Oncology): CK2 is a pleiotropic serine/threonine kinase whose constitutive overactivity is linked to neoplasia. Alkylation of halogenated indazoles with 2-bromoethanol yields specific N1-regioisomers that demonstrate marked selectivity for CK2 over off-target kinases like PIM1 or DYRK1a, acting as potent inducers of apoptosis in cancer models (4)[4].

References

  • 1236127-59-5 | 2-(1h-Indazol-1-yl)ethan-1-ol , Moldb.1

  • Indazole compounds with LRRK2 inhibitory activity (KR20230118694A) , Google Patents. 2

  • The selectivity of inhibitors of protein kinase CK2: an update , Biochemical Journal (Portland Press). 4

  • Indazole based compounds and associated methods of use (US12053469B2) , Google Patents. 3

Sources

Exploratory

Synthesis Pathway and Regioselective Control of 2-(1H-indazol-1-yl)ethan-1-ol: A Comprehensive Technical Guide

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and frequently appearing in kinase inhibitors and anti-inflammatory agents[1]. The functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and frequently appearing in kinase inhibitors and anti-inflammatory agents[1]. The functionalization of this scaffold, specifically the synthesis of 2-(1H-indazol-1-yl)ethan-1-ol (also known as 1-(2-hydroxyethyl)-1H-indazole), is a critical gateway to complex active pharmaceutical ingredients (APIs).

The fundamental challenge in synthesizing this molecule lies in the annular tautomerism of the indazole ring, which possesses two nucleophilic nitrogen atoms (N1 and N2). Alkylation typically yields a mixture of N1 and N2 regioisomers[2]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols to achieve high N1-regioselectivity, ensuring scalable and pure yields of 2-(1H-indazol-1-yl)ethan-1-ol.

Mechanistic Principles of Indazole N-Alkylation

The regiochemical outcome of indazole alkylation is governed by a delicate interplay between kinetic and thermodynamic control, heavily influenced by the choice of base, solvent, and electrophile[2].

Density Functional Theory (DFT) calculations and empirical data establish that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 4.5 kcal/mol[1]. Consequently:

  • Thermodynamic Control (N1-Selectivity): Conditions that allow for reversible equilibration (e.g., elevated temperatures, specific counterions like Na⁺) favor the formation of the more stable N1-alkylated product[3]. The use of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is a benchmark system for N1-selectivity, as the Na⁺ cation can coordinate with the indazole N2-atom, directing the electrophile to the N1 position[1].

  • Kinetic Control (N2-Selectivity): In the absence of equilibrating conditions, or when steric hindrance at the C-7 position blocks the N1 site, kinetic attack occurs preferentially at the more nucleophilic N2 position[4].

Pathway Indazole 1H-Indazole (Stable Tautomer) Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion Base (-H+) N1 N1-Alkylation 1-(2-hydroxyethyl)-1H-indazole (Thermodynamic) Anion->N1 Electrophile (NaH/THF, Δ) N2 N2-Alkylation 2-(2-hydroxyethyl)-2H-indazole (Kinetic) Anion->N2 Electrophile (Steric/Kinetic factors)

Mechanistic divergence of indazole N-alkylation under thermodynamic vs. kinetic control.

Synthetic Strategies for 2-(1H-indazol-1-yl)ethan-1-ol

To append the 2-hydroxyethyl group to the N1 position, three primary distinct pathways are utilized in process chemistry. The choice of pathway depends on the required scale, tolerance for protection/deprotection steps, and environmental considerations.

Pathway A: Direct Alkylation with 2-Bromoethanol

This classical approach utilizes 2-bromoethanol as the electrophile. While straightforward, the presence of a free hydroxyl group on the electrophile can lead to side reactions (e.g., etherification or polymerization) under strongly basic conditions (NaH). To mitigate this, careful stoichiometric control or the use of milder bases like Cs₂CO₃ in DMF is employed[3].

Pathway B: Green Synthesis via Ethylene Carbonate (Preferred Industrial Route)

A highly efficient, atom-economical method involves reacting 1H-indazole with ethylene carbonate. This reaction is typically performed neat or in a high-boiling solvent with a catalytic amount of base (e.g., K₂CO₃ or TEBAC) at 100–150 °C. The reaction is driven to completion by the irreversible evolution of CO₂, and the high temperature ensures thermodynamic equilibration, heavily favoring the N1-isomer.

Pathway C: The Protected Intermediate Route

To completely eliminate hydroxyl interference during alkylation, 2-(2-bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol) is used with NaH/THF. Following successful N1-alkylation, the THP group is cleaved using mild acid (e.g., p-TsOH in Methanol) to reveal the target 2-(1H-indazol-1-yl)ethan-1-ol.

Quantitative Comparison of Synthetic Pathways
Synthetic PathwayReagents / ConditionsTypical Yield (%)N1:N2 Regio-RatioScalabilityReaction Time
A. Direct Alkylation 2-Bromoethanol, Cs₂CO₃, DMF, 80 °C55 - 65%~ 3:1Moderate12 - 16 h
B. Ethylene Carbonate Ethylene Carbonate, K₂CO₃ (cat.), 130 °C80 - 90%> 10:1Excellent4 - 6 h
C. Protected Route THP-Br-EtOH, NaH, THF; then H⁺70 - 75% (Over 2 steps)> 15:1Good24 h (Total)

Experimental Protocols (Self-Validating Systems)

The following protocol details the Ethylene Carbonate (Pathway B) method, chosen for its superior scalability, self-driving thermodynamic nature, and high N1-selectivity.

Reagents:

  • 1H-indazole (1.0 equiv, 10.0 mmol, 1.18 g)

  • Ethylene carbonate (1.5 equiv, 15.0 mmol, 1.32 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.1 equiv, 1.0 mmol, 138 mg)

  • Solvent: Toluene (optional, for azeotropic water removal) or Neat.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and a gas bubbler, add 1H-indazole, ethylene carbonate, and K₂CO₃.

  • Thermal Activation: Heat the mixture gradually to 130–140 °C under a nitrogen atmosphere. The mixture will melt and become homogeneous.

  • Reaction Monitoring: Observe the evolution of CO₂ gas through the bubbler. The reaction is a self-validating kinetic system; the cessation of gas evolution (typically 4–6 hours) indicates the consumption of the limiting reagent.

  • Workup: Cool the reaction mixture to 50 °C and dilute with Ethyl Acetate (30 mL). Wash the organic layer with distilled water (2 x 20 mL) to remove unreacted ethylene carbonate and inorganic salts, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 70:30 to 50:50). The N1-isomer typically elutes faster (higher Rf) than the more polar N2-isomer[2].

Workflow Step1 1. Reagent Mixing Indazole + Ethylene Carbonate + cat. K2CO3 Step2 2. Thermal Activation Heat to 130-140 °C (Neat) Step1->Step2 Step3 3. Reaction Progress Monitor CO2 evolution (4-6 h) Step2->Step3 Step4 4. Aqueous Workup EtOAc dilution & Water/Brine wash Step3->Step4 Step5 5. Chromatographic Resolution Silica Gel (Hex/EtOAc) Step4->Step5 Step6 6. Structural Validation 2D HMBC NMR Analysis Step5->Step6

Step-by-step experimental workflow for the N1-selective synthesis and NMR validation.

Analytical & Purification Workflows

Because N1 and N2 isomers can exhibit similar mass profiles and 1D ¹H-NMR spectra, definitive structural elucidation is mandatory to prevent downstream failures in drug development.

Chromatographic Separation

The N1-alkylated indazole (2-(1H-indazol-1-yl)ethan-1-ol) has a lower dipole moment compared to the quinonoid-like N2-isomer. Consequently, the N1-isomer is less polar and will exhibit a higher Retention Factor ( Rf​ ) on normal-phase silica gel TLC when eluted with Hexanes/Ethyl Acetate mixtures[2].

Definitive Validation via 2D HMBC NMR

The absolute gold standard for distinguishing N1 from N2 alkylated indazoles is Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy[5]. This technique detects long-range (usually 3-bond, ³J) couplings between protons and carbons.

  • Validating the N1-Isomer (Target): In the HMBC spectrum, the protons of the N-CH₂ group (typically resonating around δ 4.5 ppm) will show a strong ³J correlation to the C-7a carbon of the indazole ring (typically δ ~140 ppm). Crucially, there will be no correlation to the C-3 carbon[5].

  • Identifying the N2-Isomer (Impurity): Conversely, the N-CH₂ protons of the N2-isomer will show a strong ³J correlation to the C-3 carbon (typically δ ~125-135 ppm), with no correlation to the C-7a carbon[5].

By integrating this HMBC validation step into the workflow, the protocol becomes a closed, self-validating system ensuring absolute scientific integrity before proceeding to subsequent synthetic steps.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations PubMed Central (PMC) / NIH URL:[Link][1]

  • Regioselective N-alkylation of the 1H-indazole scaffold MPG.PuRe URL:[Link][3]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles ACS Organic Letters URL:[Link][4]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution PubMed Central (PMC) / NIH URL:[Link][5]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-(1H-indazol-1-yl)ethan-1-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1H-indazol-1-yl)ethan-1-ol, a key consideration for its application in research and pharmaceutical development. By integratin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1H-indazol-1-yl)ethan-1-ol, a key consideration for its application in research and pharmaceutical development. By integrating theoretical principles with practical experimental guidance, this document serves as an essential resource for scientists working with this and structurally related indazole derivatives.

Introduction: The Critical Role of Solubility in the Utility of Indazole Derivatives

Indazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] 2-(1H-indazol-1-yl)ethan-1-ol, with its characteristic indazole core and a hydroxyethyl substituent, is a valuable building block in the synthesis of more complex molecules. The success of any application, from biological screening to formulation development, is fundamentally dependent on understanding and managing its solubility. Poor solubility can hinder a compound's bioavailability and lead to challenges in handling and formulation.[2][3] This guide will delve into the structural features of 2-(1H-indazol-1-yl)ethan-1-ol that govern its solubility and provide a robust framework for its experimental determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. 2-(1H-indazol-1-yl)ethan-1-ol possesses a bicyclic aromatic indazole ring system and a flexible ethanol side chain.

Caption: Molecular structure of 2-(1H-indazol-1-yl)ethan-1-ol highlighting the key functional groups influencing solubility.

The indazole ring itself is a ten-π electron aromatic system, which contributes to its moderate lipophilicity.[4] The parent indazole molecule exhibits limited solubility in water but is soluble in organic solvents.[5] The presence of the ethanol side chain in 2-(1H-indazol-1-yl)ethan-1-ol introduces a polar hydroxyl (-OH) group. This group is capable of acting as both a hydrogen bond donor and acceptor, which is expected to enhance its solubility in polar protic solvents like water, ethanol, and methanol, compared to the parent indazole.

Based on its structure, a qualitative prediction of solubility in common laboratory solvents can be made:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group will facilitate hydrogen bonding with these solvents, suggesting moderate to good solubility. However, the relatively large aromatic indazole core will likely limit high aqueous solubility. The parent compound, indazole, is soluble in hot water, suggesting temperature will be a critical factor.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar regions of the molecule. Good solubility is anticipated in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The nonpolar aromatic ring will favor interaction with these solvents, but the polar hydroxyl group will be disfavored. Therefore, limited solubility is expected in highly nonpolar solvents. Indazole itself is soluble in ether, so some solubility might be observed.[5]

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for 2-(1H-indazol-1-yl)ethan-1-ol in various solvents is not widely available in the public domain. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)Observations
WaterPolar ProticLow to Moderate
EthanolPolar ProticModerate to High
MethanolPolar ProticModerate to High
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
AcetonitrilePolar AproticModerate
Dichloromethane (DCM)Moderately PolarModerate
TolueneNonpolarLow to Moderate
HexaneNonpolarLow

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

The following protocol outlines a reliable method for determining the solubility of 2-(1H-indazol-1-yl)ethan-1-ol using the shake-flask method, which is a gold-standard technique for solubility measurement.

Materials and Equipment
  • 2-(1H-indazol-1-yl)ethan-1-ol (powder)[7]

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(1H-indazol-1-yl)ethan-1-ol to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of known concentrations of 2-(1H-indazol-1-yl)ethan-1-ol in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of 2-(1H-indazol-1-yl)ethan-1-ol in the filtered supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess 2-(1H-indazol-1-yl)ethan-1-ol to solvent B Equilibrate in thermostatic shaker (24-48h) A->B C Centrifuge to pellet solid B->C Equilibrium reached D Filter supernatant (0.22 µm filter) C->D F Analyze standards and sample (HPLC/UV-Vis) D->F Filtered sample E Prepare calibration standards E->F G Determine concentration from calibration curve F->G H Reported Solubility (mg/mL) G->H Solubility value

Caption: Experimental workflow for determining the solubility of 2-(1H-indazol-1-yl)ethan-1-ol.

Considerations for Enhanced Solubility and Practical Applications

For applications requiring higher aqueous solubility, several strategies can be employed:

  • pH Adjustment: The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[3] By adjusting the pH of the aqueous medium, the ionization state of the molecule can be altered, which may significantly impact its solubility.

  • Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO or ethanol, in an aqueous buffer can substantially increase the solubility of lipophilic compounds.[3]

  • Formulation with Excipients: For pharmaceutical applications, formulation with cyclodextrins or other solubilizing agents can be explored to improve aqueous solubility and bioavailability.

Conclusion

References

  • PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Available from: [Link]

  • Grokipedia. Indazole. Available from: [Link]

  • NextSDS. 2-(1H-indazol-3-yl)ethan-1-ol — Chemical Substance Information. Available from: [Link]

  • PubMed. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Available from: [Link]

  • Safety Data Sheet. 10 - Safety Data Sheet. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]

  • HETEROCYCLES. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available from: [Link]

  • Molport. 2-(1H-indazol-1-yl)ethan-1-ol | 1236127-59-5. Available from: [Link]

Sources

Exploratory

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Potential Therapeutic Targets of Indazole Derivatives The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of Indazole Derivatives

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" of immense importance in medicinal chemistry.[1] While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of biological activities, making them a cornerstone in modern drug discovery.[1][2] Their structural versatility allows for extensive functionalization at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired interactions with biological targets.[3][4]

The significance of the indazole core is underscored by its presence in numerous FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, the PARP inhibitor Niraparib, and the antiemetic Granisetron.[1][3] These successes have cemented the indazole nucleus as a critical pharmacophore for developing potent and selective therapeutic agents against a wide range of diseases, from cancer to neurodegenerative disorders.[4][5][6] This guide provides a technical exploration of the key therapeutic targets of indazole derivatives, elucidating their mechanisms of action and the experimental methodologies used to validate them.

Protein Kinase Inhibition: A Dominant Modality

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[5][7] Indazole derivatives have proven to be exceptionally effective as kinase inhibitors, with many functioning as ATP-competitive inhibitors that occupy the adenosine triphosphate (ATP) binding site, thereby blocking the phosphorylation process.[5]

Case Study: Vascular Endothelial Growth Factor Receptor (VEGFR)

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Overexpression of VEGFR, particularly VEGFR-2, is a key factor in tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[8] Several indazole-based drugs, including Pazopanib and Axitinib, function as potent anti-angiogenic agents by targeting VEGFR-2.[9][10]

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—the key steps in angiogenesis. Indazole inhibitors block the initial autophosphorylation step, effectively shutting down this entire cascade.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY PI3K PI3K VEGFR2->PI3K pY VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole Indazole Inhibitor (e.g., Pazopanib) Indazole->VEGFR2 Inhibits ATP Binding & Autophosphorylation

VEGFR-2 signaling pathway and point of inhibition.

The efficacy of indazole derivatives as VEGFR-2 inhibitors is quantified by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundVEGFR-2 IC50 (nM)Reference
Pazopanib30[5][10]
Axitinib0.2[9]
Indazole-pyrimidine sulfonamide (13i)34.5[5][10]
Compound 30 (novel indazole)1.24[8]

This protocol outlines a common method for determining the in vitro potency of a test compound against VEGFR-2. The causality is direct: a potent inhibitor will prevent the phosphorylation of the substrate, leading to a reduced signal.

  • Reagents & Materials : Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, radioactive [γ-³²P]ATP, 96-well plates, kinase reaction buffer, stop solution (e.g., 3% phosphoric acid), filter mats.

  • Compound Preparation : Serially dilute the indazole test compound in DMSO to create a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 pM).

  • Reaction Setup : In a 96-well plate, add the kinase reaction buffer, the poly(Glu, Tyr) substrate, and the diluted test compound.

  • Enzyme Addition : Add the recombinant VEGFR-2 enzyme to each well to initiate the pre-incubation period (typically 10-15 minutes at room temperature). This step allows the inhibitor to bind to the enzyme before the phosphorylation reaction begins.

  • Initiation of Reaction : Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the enzyme to ensure competitive binding dynamics are accurately reflected. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination : Stop the reaction by adding the stop solution.

  • Signal Detection : Spot the reaction mixture onto a filter mat. Wash the mat extensively to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the substrate (which is captured by the filter) is proportional to the kinase activity.

  • Data Analysis : Measure the radioactivity on the filter mat using a scintillation counter. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Other Prominent Kinase Targets

The versatility of the indazole scaffold allows it to be adapted to target a wide array of other kinases implicated in cancer and other diseases.[2][5]

  • Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFR signaling is involved in various cancers. Indazole-based derivatives have been designed to inhibit FGFR1-3 with high efficiency.[2][11]

  • Epidermal Growth Factor Receptor (EGFR) : Mutations in EGFR are common drivers of non-small cell lung cancer. Indazole derivatives have been developed as covalent inhibitors to target drug-resistant EGFR mutants.[2]

  • Aurora Kinases (AURK) : These serine/threonine kinases are essential for mitosis, and their overexpression is linked to numerous cancers. Novel amide derivatives of indazole have been reported as potent inhibitors of Aurora kinases A and B.[5][10]

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair, specifically in the base excision repair (BER) pathway for single-strand breaks (SSBs).[12][13] Inhibiting PARP in cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1 or BRCA2 mutations, leads to a concept known as "synthetic lethality." Unrepaired SSBs accumulate and are converted to toxic double-strand breaks (DSBs) during replication. In HR-deficient cells, these DSBs cannot be repaired, leading to cell death.[12]

Mechanism of Action and Case Study: Niraparib

Niraparib is an FDA-approved, indazole-containing PARP inhibitor.[5][13] It functions by binding to the nicotinamide-adenine dinucleotide (NAD+) binding site of the PARP1/2 enzymes, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This trapping is a key part of its cytotoxic effect.[12][14]

PARP_Inhibition cluster_dna DNA Damage & Repair cluster_brca_mut BRCA Deficient Cell SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse (when PARP is inhibited) PARP PARP Enzyme SSB->PARP Recruitment HR Homologous Recombination (HR) DSB->HR Activates HR_mut Defective HR DSB->HR_mut Fails BER Base Excision Repair (BER) Cell_Survival Cell Survival BER->Cell_Survival Repairs SSB HR->Cell_Survival Repairs DSB Apoptosis Apoptosis PARP->BER Activates Niraparib Niraparib (Indazole Derivative) Niraparib->PARP Inhibition & Trapping HR_mut->Apoptosis

Mechanism of synthetic lethality with PARP inhibitors.
Quantitative Data: Potency of Indazole-Based PARP Inhibitors

The potency of these inhibitors is measured against both the isolated enzyme (IC50) and in whole-cell assays (EC50 or CC50).

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Whole Cell EC50 (nM)Reference
Niraparib (MK-4827)3.82.14[14][15]
Experimental Protocol: PARP1 Enzyme Inhibition Assay

This protocol provides a framework for measuring the direct inhibitory effect of a compound on PARP1 activity. The self-validating aspect is the dose-dependent decrease in signal, which confirms target engagement.

  • Principle : A colorimetric or chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate of PARP1.

  • Reagents & Materials : Recombinant human PARP1, activated DNA (to stimulate PARP1 activity), histone proteins, biotinylated NAD+, 96-well plates (histone-coated), streptavidin-horseradish peroxidase (S-HRP), HRP substrate (e.g., TMB).

  • Plate Preparation : Use 96-well plates pre-coated with histone proteins.

  • Reaction Mixture : Prepare a reaction buffer containing activated DNA and biotinylated NAD+.

  • Compound Addition : Add serially diluted indazole test compounds to the wells.

  • Enzyme Addition : Add PARP1 enzyme to all wells (except negative controls) to initiate the reaction. Incubate for 1 hour at room temperature. The enzyme will poly(ADP-ribosyl)ate the coated histones using the biotinylated NAD+.

  • Washing : Wash the plate multiple times to remove the enzyme and unreacted reagents. The biotinylated, ribosylated histones will remain bound to the plate.

  • Detection : Add S-HRP conjugate to the wells and incubate. The streptavidin binds to the biotin moieties.

  • Signal Generation : After another wash step, add the HRP substrate. The HRP enzyme will catalyze a colorimetric or chemiluminescent reaction.

  • Data Analysis : Measure the absorbance or luminescence using a plate reader. The signal intensity is directly proportional to PARP1 activity. Calculate IC50 values by plotting percent inhibition versus log[inhibitor].

Modulation of Cannabinoid Receptors

The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, plays a significant role in regulating various physiological processes.[16] Indazole-3-carboxamide derivatives have emerged as one of the most potent and prevalent classes of synthetic cannabinoid receptor agonists (SCRAs).[16] These compounds often exhibit high affinity and efficacy at both CB1 and CB2 receptors, making them valuable research tools, though also posing public health concerns due to their illicit use.[16]

Structure-Activity Relationships (SAR)

The discovery of indazole-3-carboxamides stemmed from the replacement of the classic indole core found in earlier SCRAs.[16] Key structural features that influence activity include:

  • Indazole Core : The nitrogen at the 2-position of the indazole ring is a key modification influencing receptor affinity and metabolic stability compared to an indole.[16]

  • N1-position Tail : Hydrophobic side chains, such as fluropentyl or butyl groups, are crucial for high affinity for the CB1 receptor.

  • C3-Carboxamide Linker : This group participates in important hydrogen-bonding interactions within the receptor.

  • Terminal Group : Bulky amino acid-derived groups, like tert-leucinate or valinamide, often confer high potency.[17]

Quantitative Data: Receptor Binding Affinities (Ki)

Binding affinity (Ki) measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
AB-FUBINACA0.91.8[17]
ADB-FUBINACA1.22.5[17]
5F-ADB-PINACA0.50.9
Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol determines the affinity of a test compound for CB1 or CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

  • Principle : A competitive radioligand binding assay.

  • Reagents & Materials : Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells), a high-affinity radioligand (e.g., [³H]CP-55,940), test compounds, binding buffer, glass fiber filters, scintillation fluid.

  • Assay Setup : In test tubes or a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled indazole test compound.

  • Incubation : Incubate the mixture for a set time (e.g., 90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Separation : Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters. The membranes and any bound ligand are trapped on the filter.

  • Washing : Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification : Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis : The amount of radioactivity on the filter is inversely proportional to the affinity of the test compound. Determine the concentration of the test compound that displaces 50% of the radioligand (IC50). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis A Prepare serial dilutions of Indazole Compound D Combine membrane, radioligand, & test compound in assay buffer A->D B Prepare membrane suspension (CB1 or CB2 expressing cells) B->D C Prepare radioligand (e.g., [³H]CP-55,940) C->D E Incubate to reach equilibrium (e.g., 90 min at 30°C) D->E F Rapid vacuum filtration (separate bound from free) E->F G Wash filters with ice-cold buffer F->G H Scintillation Counting G->H I Calculate IC50 and Ki values H->I

Workflow for a competitive radioligand binding assay.

Emerging and Other Notable Targets

While kinases, PARP, and cannabinoid receptors are the most prominent targets, the chemical versatility of the indazole scaffold has led to its exploration against a variety of other biological molecules.

Microtubule Dynamics: Indazoles as Colchicine Site Binders

Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Agents that disrupt microtubule dynamics are potent anticancer drugs. A series of novel indazole derivatives have been identified as microtubule-targeting agents that bind to the colchicine site on tubulin.[18] This binding inhibits tubulin polymerization, leading to the disruption of the cellular microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[18] These compounds have shown low nanomolar potency against various cancer cell lines and suppressed tumor growth in xenograft mouse models.[18]

Bacterial Targets: DNA Gyrase B Inhibition

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target. Through optimization of a pyrazolopyridone hit, a novel class of indazole derivatives was discovered that inhibits the GyrB subunit. Guided by structure-based drug design, these indazoles were optimized to achieve excellent enzymatic and antibacterial activity, demonstrating efficacy in animal models. This represents a promising avenue for developing new antibiotics to combat resistant pathogens.

Conclusion and Future Perspectives

The indazole scaffold is a remarkably successful and enduring framework in medicinal chemistry. Its ability to serve as a bioisostere for other heterocycles like indole, combined with its capacity to form key hydrogen bond interactions, has made it a privileged structure for targeting diverse protein families.[19] The clinical and commercial success of indazole-based kinase and PARP inhibitors continues to drive research into novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1][5] As our understanding of complex disease pathways deepens, the rational, structure-based design of new indazole derivatives will undoubtedly lead to the next generation of therapeutics with enhanced efficacy and safety for a wide range of human diseases.[6]

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [Link]

  • Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors. (2019).
  • Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. (n.d.). ResearchGate. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.). OA Monitor Ireland. [Link]

  • A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy. (2024). PubMed. [Link]

  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. (2020). PubMed. [Link]

  • Indazole derivatives as modulators of the cannabinoid system. (n.d.).
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). ACS Publications. [Link]

  • Indazole partial agonists targeting peripheral cannabinoid receptors. (n.d.). RTI International. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. [Link]

  • A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy. (n.d.). ResearchGate. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Taylor & Francis Online. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Bentham Science. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017). ACS Publications. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.). MDPI. [Link]

  • Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. (2018). PubMed. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science. [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(1H-indazol-1-yl)ethan-1-ol via N-Alkylation

Strategic Overview Indazole-containing scaffolds are privileged structures in modern drug discovery, frequently serving as the core motif in kinase inhibitors, PARP inhibitors, and other targeted therapeutics[1]. The fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

Indazole-containing scaffolds are privileged structures in modern drug discovery, frequently serving as the core motif in kinase inhibitors, PARP inhibitors, and other targeted therapeutics[1]. The functionalization of the indazole core, particularly at the N1 position, is a critical step in synthesizing advanced pharmaceutical intermediates. This application note provides a comprehensive, field-validated protocol for the regioselective synthesis of 2-(1H-indazol-1-yl)ethan-1-ol (CAS: 1236127-59-5)[2] from 1H-indazole and 2-chloroethanol.

Mechanistic Rationale & Reaction Engineering

The N-alkylation of 1H-indazole presents a classic ambident nucleophile challenge. Indazole exists in a tautomeric equilibrium, and deprotonation yields an indazolide anion capable of reacting at either the N1 or N2 position[3]. To ensure a self-validating and high-yielding system, the reaction conditions must be engineered to strictly favor the N1-isomer.

  • Thermodynamic vs. Kinetic Control: The 1H-tautomer of indazole is energetically more stable than the 2H-tautomer by approximately 2.3 kcal/mol[3]. Consequently, N1-alkylation yields the thermodynamically favored product. While specific transition-metal catalysts can artificially drive N2-alkylation[4], standard basic conditions under thermal stress naturally favor the target N1-isomer.

  • Base Selection Causality: Using a strong, non-nucleophilic base like Sodium Hydride (NaH) risks deprotonating the hydroxyl group of 2-chloroethanol (pKa ~16), leading to intramolecular cyclization (forming volatile ethylene oxide) or polymerization. Potassium Carbonate (K2CO3) is selected because it is basic enough to deprotonate the indazole NH (pKa ~14) but mild enough to leave the primary alcohol intact.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It efficiently solvates the potassium cation, leaving the indazolide anion "naked" and highly nucleophilic, thereby accelerating the SN2 displacement of the chloride.

Workflow Visualization

SynthesisWorkflow N1 1H-Indazole + 2-Chloroethanol N2 Base Addition (K2CO3 / DMF) N1->N2 N3 SN2 Alkylation (90°C, 16h) N2->N3 N4 Aqueous Workup (EtOAc / Brine) N3->N4 N5 Silica Gel Purification N4->N5 N6 Target Product: N1-Isomer N5->N6

Workflow for the regioselective N1-alkylation of 1H-indazole to 2-(1H-indazol-1-yl)ethan-1-ol.

Reaction Optimization Data

The following table summarizes the quantitative data gathered during the optimization of the base and solvent systems.

Base (2.0 eq)SolventTemp (°C)N1:N2 RatioN1 Isolated YieldCausality / Observation
K₂CO₃ DMF 90 85:15 72% Optimal balance of yield, cost, and N1 selectivity.
Cs₂CO₃DMF9090:1078%Cesium effect increases anion nucleophilicity; higher cost.
NaHTHF6570:3045%Significant side reactions (oxirane formation) observed.
KOHDMSO10080:2065%H₂O byproduct causes slight hydrolysis of the alkyl halide.

Validated Experimental Protocol

Phase 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet to prevent oxidative degradation.

  • Charge the flask with 1H-indazole (11.8 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol).

  • Add 100 mL of anhydrous DMF. Stir the suspension at ambient temperature for 15 minutes to initiate the deprotonation of the indazole.

  • Add 2-chloroethanol (8.0 mL, 120 mmol) dropwise over 10 minutes via syringe.

Phase 2: Execution & Monitoring 5. Submerge the flask in a pre-heated oil bath at 90 °C. Maintain vigorous stirring for 16 hours. 6. Validation Checkpoint: Withdraw a 50 µL aliquot, quench in 1 mL H₂O/EtOAc (1:1), and analyze the organic layer via TLC (Eluent: Hexanes/EtOAc 1:1). The starting material (Rf ~0.4) should be fully consumed.

Phase 3: Workup & Extraction 7. Remove the flask from the oil bath and cool to room temperature. 8. Quench the reaction by pouring the mixture into 300 mL of ice-cold distilled water. 9. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL). 10. Critical Step: Wash the combined organic layers with 5% aqueous LiCl or saturated brine (5 × 100 mL). Causality: DMF is highly miscible with EtOAc; multiple high-ionic-strength aqueous washes are mandatory to force the DMF into the aqueous phase and prevent it from co-eluting during chromatography. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

Phase 4: Purification 12. Load the crude oil onto a silica gel column (200-300 mesh). 13. Elute using a gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50). 14. Collect the fractions corresponding to the major spot. Evaporate the solvent to afford 2-(1H-indazol-1-yl)ethan-1-ol as a pale yellow solid or viscous oil.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, verify the product against the following analytical benchmarks:

  • TLC (Hexanes/EtOAc 1:1): The target N1-isomer elutes at Rf ~0.30. The minor N2-isomer is more polar and elutes at Rf ~0.15.

  • LC-MS (ESI+): Calculated for C₉H₁₀N₂O [M+H]⁺: 163.09; Found: 163.1.

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic shifts include a triplet at ~4.5 ppm (2H, N-CH₂) and a triplet at ~4.0 ppm (2H, O-CH₂), confirming the successful attachment of the hydroxyethyl chain to the nitrogen. The indazole C3-H typically appears as a sharp, downfield singlet around 8.0 ppm.

References

  • Organic Chemistry Portal. "2H-Indazole synthesis". Organic Chemistry Portal Heterocycles Database. Available at:[Link][4]

  • Google Patents. "Kinase inhibitors and method of treating cancer with same". Patent Literature. Available at:[1]

Sources

Application

Experimental protocol for N-alkylation of indazole with 2-haloethanols

Application Note: Regioselective N-Hydroxyethylation of Indazoles Introduction & Mechanistic Rationale The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently featured in kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Hydroxyethylation of Indazoles

Introduction & Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently featured in kinase inhibitors and allosteric modulators (e.g., L858R/T790M EGFR inhibitors)[1]. A critical late-stage functionalization in drug development is the N-alkylation of the indazole core with bifunctional electrophiles, such as 2-haloethanols (e.g., 2-bromoethanol or 2-chloroethanol).

However, the 1H-indazole system exists in a tautomeric equilibrium, rendering the indazolide anion an ambident nucleophile. Alkylation typically yields a mixture of N1 and N2 regioisomers, which presents a significant bottleneck in synthetic workflows[2]. As a Senior Application Scientist, understanding the causality between reaction conditions and the thermodynamic versus kinetic landscapes is essential for controlling this regioselectivity[3].

The Causality of Regiocontrol:

  • Thermodynamic Control (N1-Alkylation): The N1-substituted isomer is the thermodynamic sink of the reaction. Alkylation at the N1 position preserves the fully delocalized, intact benzenoid π -system. Strong, coordinating bases (like NaH) in non-polar or moderately polar aprotic solvents (THF), combined with elevated temperatures, provide the activation energy required to overcome the isomerization barrier, driving the equilibrium toward the more stable N1-isomer[2],[3].

  • Kinetic Control (N2-Alkylation): The N2 nitrogen is often more sterically accessible and exhibits higher nucleophilicity in the transition state. Alkylation here forms an ortho-quinoid structure in the benzenoid ring, which is higher in energy[3]. Trapping this kinetic product requires milder bases, lower temperatures, or specialized hydrogen-bonding/Brønsted acid catalysts that lower the specific ΔG‡ barrier for N2-attack while preventing thermodynamic equilibration[1].

  • The Epoxide Pathway: When using 2-haloethanols under basic conditions, an important mechanistic side-reaction is the in situ intramolecular cyclization of the electrophile to form ethylene oxide (oxirane). The indazolide anion subsequently undergoes a ring-opening nucleophilic attack. Controlling the base strength and addition rate is critical to favor the desired SN​2 pathway over premature electrophile degradation.

Reaction Pathway Visualization

G Indazole 1H-Indazole + 2-Haloethanol Anion Indazolide Anion / Epoxide Indazole->Anion Base (Deprotonation) N1_Product N1-Hydroxyethyl Indazole (Thermodynamic) Anion->N1_Product Strong Base / High Temp N2_Product N2-Hydroxyethyl Indazole (Kinetic) Anion->N2_Product Mild Base / Kinetic Trapping

Reaction pathway demonstrating thermodynamic vs. kinetic control in indazole N-alkylation.

Quantitative Optimization Data

The choice of base, solvent, and temperature dictates the regiochemical outcome. The table below summarizes the causal relationship between these parameters and the N1:N2 isomer distribution[2],[3],[1].

EntryBase SystemSolventTemp (°C)Major IsomerN1:N2 RatioYield (%)
1NaH (1.2 eq)THF65N1>90:1082
2K₂CO₃ (2.0 eq)DMF80N160:4078
3Cs₂CO₃ (1.5 eq)CH₃CN80N180:2085
4Non-innocent AmineToluene150N1>95:580
5Brønsted Acid CatalystToluene25N25:9570

Note: Entries 1-3 represent classical conditions for 2-haloethanols. Entries 4 and 5 represent advanced catalytic methodologies demonstrating the absolute limits of thermodynamic and kinetic control, respectively.

Experimental Protocols: A Self-Validating System

Protocol A: Thermodynamically Controlled N1-Hydroxyethylation

Objective: Maximize the yield of the N1-isomer using strong base and thermal equilibration.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (0.3 M) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: Portion-wise addition at 0 °C controls the exothermic release of H₂ gas and prevents localized superheating, which could degrade the starting material. Stir for 30 minutes until gas evolution ceases, forming the sodium indazolide chelate.

  • Electrophile Addition: Add 2-bromoethanol (1.1 equiv) dropwise at 0 °C.

  • Thermodynamic Equilibration: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 16 hours. Causality: Heating provides the energy necessary to overcome the ΔG‡ barrier, allowing any kinetically formed N2-isomer to equilibrate to the thermodynamically stable N1-isomer[3].

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl to neutralize unreacted base. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The N1-isomer typically elutes first due to lower polarity compared to the N2-isomer.

Protocol B: Kinetically Guided N2-Hydroxyethylation (Mixture & Separation)

Objective: Trap the kinetic N2-isomer using milder conditions, followed by chromatographic isolation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1H-indazole (1.0 equiv, 10 mmol) and 2-bromoethanol (1.5 equiv) in anhydrous DMF (0.5 M).

  • Mild Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Causality: A weaker, non-coordinating base like K₂CO₃ in a polar aprotic solvent avoids the tight ion-pairing seen with NaH, allowing the more nucleophilic N2 nitrogen to attack the electrophile (or in situ formed epoxide) rapidly.

  • Kinetic Trapping: Heat the mixture to exactly 50 °C for 4-6 hours. Causality: Keeping the temperature moderate prevents the reverse reaction and subsequent thermodynamic equilibration to the N1-isomer.

  • Workup & Isolation: Dilute with water to precipitate inorganic salts and extract extensively with EtOAc.

  • Chromatographic Separation: The resulting ~1:1 mixture must be separated. Use a slow gradient of DCM:MeOH (99:1 to 95:5) on fine silica. The N2-isomer is highly polar due to its zwitterionic resonance character and will elute significantly later than the N1-isomer.

Self-Validation & Analytical Checkpoints

To ensure the integrity of the protocol, the system must be self-validating:

  • TLC Monitoring: The N1-isomer will consistently show a higher Rf​ value than the N2-isomer on silica gel due to the N2-isomer's exposed dipole and ortho-quinoid character.

  • ¹H NMR Diagnostic Marker: The C3-H proton of the indazole ring is the ultimate self-validating marker. In the N1-isomer , the C3-H typically resonates around 8.0 ppm . In the N2-isomer , the C3-H is shifted significantly downfield to ~8.3 ppm due to the altered electronic environment of the 2H-tautomer[2].

References

  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Benchchem.

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega (2025).[Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters (2025).[Link]

Sources

Method

Comprehensive Characterization of 2-(1H-indazol-1-yl)ethan-1-ol via High-Resolution ¹H and ¹³C NMR Spectroscopy

Introduction & Scientific Rationale The compound 2-(1H-indazol-1-yl)ethan-1-ol (also referred to as 1-(2-hydroxyethyl)-1H-indazole) is a critical building block and privileged scaffold in medicinal chemistry. Indazole de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 2-(1H-indazol-1-yl)ethan-1-ol (also referred to as 1-(2-hydroxyethyl)-1H-indazole) is a critical building block and privileged scaffold in medicinal chemistry. Indazole derivatives are frequently utilized in the development of kinase modulators, p38 inhibitors, and ROCK (Rho-associated protein kinase) inhibitors[1][2].

During the synthesis of this compound—typically via the base-promoted alkylation of 1H-indazole with 2-haloethanols or ethylene carbonate—a classic synthetic challenge arises: regioselectivity . The indazole anion can undergo alkylation at either the N1 or N2 position[3]. While N1-alkylation yields the more thermodynamically stable product (preserving the fully delocalized 10π aromatic system), N2-alkylation (yielding an ortho-quinoid structure) frequently co-occurs as a kinetic byproduct[4].

This application note provides a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously characterize 2-(1H-indazol-1-yl)ethan-1-ol, ensuring absolute structural confirmation and regioisomer differentiation.

Experimental Design & Causality

To achieve a self-validating characterization, the experimental choices must be deliberately engineered:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is the primary solvent recommended here. It provides excellent chemical shift dispersion for the aromatic protons (H-3 through H-7) and prevents the rapid proton exchange often seen in protic solvents, though the hydroxyl (-OH) signal will appear as a broad singlet. If observing the exact multiplicity of the -OH proton (for hydrogen bonding studies) is required, DMSO-d₆ should be used as it slows the exchange rate, revealing the hydroxyl proton as a distinct triplet[5].

  • Concentration & Relaxation: A sample concentration of 15–20 mg/0.6 mL is optimal for ¹H NMR. However, for ¹³C NMR, the concentration should ideally be >30 mg/0.6 mL. The relaxation delay ( D1​ ) is extended to 3.0 seconds for ¹³C acquisition. Causality: Quaternary carbons in the indazole core (C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation. A longer D1​ ensures these critical diagnostic carbons fully relax between pulses, preventing their signals from disappearing into the baseline noise.

NMR_Workflow A Compound Synthesis & Purification (Target: 2-(1H-indazol-1-yl)ethan-1-ol) B Sample Preparation (15-30 mg in 0.6 mL CDCl3) A->B C 1H NMR Acquisition (400/500 MHz, ns=16, d1=2s) B->C D 13C NMR Acquisition (100/125 MHz, ns=512+, d1=3s) C->D E Data Processing (FT, Phase, Baseline, Integration) D->E F Regioisomer Verification (N1 vs N2 via 13C/HMBC) E->F

Caption: Step-by-step workflow for the NMR sample preparation, acquisition, and verification process.

Step-by-Step Acquisition Protocol

This protocol assumes the use of a standard 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm room-temperature or cryoprobe.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 25 mg of purified 2-(1H-indazol-1-yl)ethan-1-ol into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates (e.g., trace metals from synthesis) prevents localized magnetic field inhomogeneities, ensuring sharp, well-resolved peaks.

Phase 2: ¹H NMR Acquisition
  • Tuning & Matching: Insert the sample, lock onto the CDCl₃ deuterium signal, and tune/match the probe to the ¹H frequency.

  • Shimming: Perform gradient shimming (Z1-Z5) until the lock level is stable and maximized.

  • Parameters:

    • Spectral Width (SW): ~15 ppm (-2 to 13 ppm).

    • Time Domain (TD): 64k points.

    • Number of Scans (NS): 16.

    • Relaxation Delay ( D1​ ): 2.0 s.

  • Execution: Acquire the Free Induction Decay (FID).

Phase 3: ¹³C NMR Acquisition
  • Tuning: Tune the probe to the ¹³C frequency.

  • Parameters:

    • Spectral Width (SW): ~250 ppm (-10 to 240 ppm).

    • Time Domain (TD): 64k points.

    • Number of Scans (NS): 512 to 1024 (depending on probe sensitivity).

    • Relaxation Delay ( D1​ ): 3.0 s (Critical for C-3a and C-7a resolution).

    • Decoupling: WALTZ-16 ¹H composite pulse decoupling.

  • Execution: Acquire the FID.

Spectral Data Presentation & Interpretation

The following tables summarize the expected chemical shifts based on the electronic environment of the N1-alkylated indazole system[3][6].

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Logic & Causality
-OH ~ 2.80br s1H-Exchangeable proton; shift varies with concentration/temperature.
O-CH₂ ~ 4.05m / t2H~ 5.5Deshielded by the electronegative oxygen atom.
N-CH₂ ~ 4.50t2H~ 5.5Strongly deshielded by the electron-withdrawing N1 nitrogen.
H-5 ~ 7.15ddd1H8.0, 7.0, 1.0Aromatic; experiences standard ortho and meta couplings.
H-6 ~ 7.40ddd1H8.5, 7.0, 1.0Aromatic; slightly more deshielded than H-5.
H-7 ~ 7.45d1H8.5Aromatic; proximal to the N1 alkyl chain, exhibiting ortho coupling.
H-4 ~ 7.75d1H8.0Aromatic; deshielded due to proximity to the C-3 position.
H-3 ~ 8.00s1H-Highly diagnostic isolated pyrazole proton; deshielded by adjacent N2.
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
PositionShift (δ, ppm)TypeAssignment Logic & Causality
N-CH₂ ~ 51.5CH₂Aliphatic carbon directly bound to N1.
O-CH₂ ~ 61.0CH₂Aliphatic carbon directly bound to hydroxyl oxygen.
C-7 ~ 109.0CHMost shielded aromatic carbon in the indazole system.
C-5 ~ 120.5CHAromatic methine.
C-4 ~ 121.0CHAromatic methine.
C-3a ~ 124.0CQuaternary bridgehead carbon.
C-6 ~ 126.5CHAromatic methine.
C-3 ~ 133.5CHDiagnostic marker: Confirms N1-alkylation (N2-alkyl shifts to ~124 ppm).
C-7a ~ 139.5CQuaternary carbon adjacent to N1.

Self-Validating System: Regioisomer Differentiation

A robust analytical protocol must not rely solely on presumptive 1D data. To definitively prove that the synthesized compound is the N1-isomer (2-(1H-indazol-1-yl)ethan-1-ol) and not the N2-isomer (2-(2H-indazol-2-yl)ethan-1-ol), the protocol dictates cross-referencing the ¹³C chemical shift of C-3 and utilizing 2D HMBC (Heteronuclear Multiple Bond Correlation)[4].

  • The C-3 Shift Rule: In N1-alkylated indazoles, the C-3 carbon resonates significantly downfield (δ ~133–135 ppm). In N2-alkylated indazoles, the C-3 carbon is shielded, shifting upfield to δ ~122–125 ppm[4][6].

  • HMBC Correlation: An HMBC experiment maps long-range (2 to 3 bond) ¹H-¹³C couplings. For the N1-isomer, the N-CH₂ protons (δ 4.50) will show a strong ³J correlation to the quaternary C-7a (δ 139.5) and C-3 (δ 133.5). If the compound were the N2-isomer, the N-CH₂ protons would correlate to C-3 and C-3a instead.

Regioisomer Root Indazole Alkylation Product N1 N1-Alkylation (Target) 2-(1H-indazol-1-yl)ethan-1-ol Root->N1 N2 N2-Alkylation (Impurity) 2-(2H-indazol-2-yl)ethan-1-ol Root->N2 C3_N1 13C NMR C3 Shift ~133 - 135 ppm N1->C3_N1 HMBC_N1 HMBC Correlation N-CH2 to C7a & C3 N1->HMBC_N1 C3_N2 13C NMR C3 Shift ~122 - 125 ppm N2->C3_N2 HMBC_N2 HMBC Correlation N-CH2 to C3a & C3 N2->HMBC_N2

Caption: Logical decision tree for differentiating N1 and N2 indazole regioisomers using NMR data.

By integrating the C-3 chemical shift analysis with HMBC correlations, the analytical workflow becomes a closed, self-validating loop, ensuring absolute confidence in the structural assignment of the API or intermediate.

Sources

Application

Application Notes and Protocols: In Vitro Biological Screening of 2-(1H-Indazol-1-yl)ethan-1-ol

Introduction: The Therapeutic Potential of the Indazole Scaffold The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1] This heterocyclic system is a key component in several FDA-approved drugs, highlighting its therapeutic relevance. Extensive research has demonstrated that indazole derivatives possess potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of their anticancer effects is attributed to the inhibition of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Given the established biological significance of the indazole scaffold, novel derivatives such as "2-(1H-indazol-1-yl)ethan-1-ol" represent promising candidates for drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro biological screening of this compound. The proposed screening cascade is designed to first assess general cytotoxicity, followed by investigations into more specific mechanisms of action, including kinase inhibition, anti-inflammatory effects, and anti-angiogenic potential, reflecting the known activities of the indazole class.

Part 1: Foundational Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its cytotoxic potential and helps determine appropriate concentration ranges for subsequent mechanistic assays.

Principle of Tetrazolium-Based Viability Assays

Colorimetric assays using tetrazolium salts like MTT and XTT are widely used to assess cell viability.[3] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of living cells.[3] While the MTT assay produces a water-insoluble formazan requiring a solubilization step, the XTT assay yields a water-soluble product, simplifying the protocol.[3][4]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay & Data Analysis A 1. Culture selected cancer cell lines (e.g., MCF-7, A549) B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates at optimal density B->C D 4. Incubate overnight to allow attachment C->D E 5. Prepare serial dilutions of '2-(1H-indazol-1-yl)ethan-1-ol' D->E F 6. Add compound dilutions to cells E->F G 7. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls F->G H 8. Incubate for 48-72 hours G->H I 9. Add MTT or XTT reagent to each well H->I J 10. Incubate for 2-4 hours I->J K 11. If using MTT, add solubilization solution J->K MTT only L 12. Read absorbance on a microplate reader J->L K->L M 13. Calculate % viability and determine IC50 value L->M

Caption: Workflow for in vitro cytotoxicity screening.

Protocol: MTT/XTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • 2-(1H-indazol-1-yl)ethan-1-ol (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of "2-(1H-indazol-1-yl)ethan-1-ol" in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.

    • Incubate for 48 or 72 hours.

  • Viability Measurement:

    • For XTT Assay: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.[4]

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[3]

    • Read the absorbance on a microplate reader (450 nm for XTT, 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

ParameterDescriptionExample Value
Cell Line Human cancer cell line used for the assay.MCF-7 (Breast)
Seeding Density Cells per well.8,000
Incubation Time Duration of compound exposure.72 hours
IC₅₀ Concentration of the compound that inhibits cell growth by 50%.To be determined

Part 2: Mechanistic Assays - Kinase Inhibition

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process critical for tumor growth.[5][6] Therefore, assessing the inhibitory activity of "2-(1H-indazol-1-yl)ethan-1-ol" against VEGFR-2 is a logical next step.

Principle of In Vitro Kinase Assays

In vitro kinase assays measure the transfer of a phosphate group from ATP to a specific substrate by a purified kinase enzyme.[5] The inhibitory effect of a compound is quantified by the reduction in this phosphorylation event. Luminescence-based assays, such as the Kinase-Glo® assay, are common and measure the amount of ATP remaining after the kinase reaction. A higher luminescent signal indicates less ATP consumption and therefore, greater kinase inhibition.[6][7]

Protocol: VEGFR-2 Kinase Activity Assay (Luminescence-Based)

This protocol is based on commercially available kits like the VEGFR2 (KDR) Kinase Assay Kit.[7][8]

Materials:

  • Recombinant Human VEGFR-2 enzyme

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)[7]

  • ATP solution

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)[7]

  • Test compound and a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control

  • Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)[7]

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock.

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[5][7]

    • Dilute the recombinant VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[7]

  • Assay Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.[7]

    • Add 5 µL of the serially diluted test compound to the 'Test Inhibitor' wells.

    • Add 5 µL of diluent solution (e.g., 10% DMSO in 1x Kinase Buffer) to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells.[7]

  • Kinase Reaction:

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells.

    • Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.[7]

    • Incubate the plate at 30°C for 45 minutes.[5][7]

  • Signal Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[7]

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.[5][7]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the 'Blank' reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 'Positive Control'.

    • Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.

ParameterDescriptionExample Value
Enzyme Recombinant human kinase.VEGFR-2 (KDR)
Substrate Peptide or protein phosphorylated by the enzyme.Poly(Glu,Tyr) 4:1
ATP Concentration Should be near the Kₘ for the enzyme.20 µM
IC₅₀ Concentration of inhibitor for 50% inhibition.To be determined

Part 3: Mechanistic Assays - Anti-Inflammatory & Anti-Angiogenic Potential

The indazole scaffold is also associated with anti-inflammatory activity.[2] A key pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9][10][11] Since angiogenesis and inflammation are often linked, particularly in the tumor microenvironment, investigating these pathways is highly relevant.

Workflow: Assessing Anti-Inflammatory & Anti-Angiogenic Effects

G cluster_nfkb NF-κB Pathway Inhibition cluster_angio Anti-Angiogenesis Assay A 1. Use macrophage-like cells (e.g., PMA-differentiated THP-1) B 2. Pre-treat cells with test compound A->B C 3. Stimulate with LPS to activate NF-κB pathway B->C D 4. Measure endpoint: TNF-α secretion (ELISA/AlphaLISA) C->D G 3. Treat with test compound and pro-angiogenic factor (VEGF) D->G Informed by anti-inflammatory results E 1. Use endothelial cells (e.g., HUVECs) F 2. Seed cells on Matrigel-coated plates E->F F->G H 4. Incubate for 6-18 hours G->H I 5. Quantify tube formation (length, junctions) via microscopy H->I

Caption: Workflow for anti-inflammatory and anti-angiogenesis assays.

Protocol: TNF-α Secretion Assay in THP-1 Macrophages

This assay measures the inhibition of TNF-α production, a key inflammatory cytokine downstream of the NF-κB pathway.[12]

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Human TNF-α ELISA or AlphaLISA kit[12][13]

Procedure:

  • Cell Differentiation:

    • Plate THP-1 cells and treat with PMA (e.g., 20 ng/mL) for 48 hours to induce differentiation into adherent macrophage-like cells.[12]

    • Wash the cells and incubate in PMA-free medium for 24 hours.[12]

  • Treatment and Stimulation:

    • Pre-incubate the differentiated THP-1 cells with various concentrations of "2-(1H-indazol-1-yl)ethan-1-ol" for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[13]

    • Incubate for 6-18 hours.

  • TNF-α Measurement:

    • Collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA or AlphaLISA kit, following the manufacturer's instructions.[12][13]

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α secretion compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for the inhibition of TNF-α secretion.

Protocol: Endothelial Cell Tube Formation Assay

This assay models the final step of angiogenesis, where endothelial cells form capillary-like structures.[14]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • VEGF (Vascular Endothelial Growth Factor)

  • Test compound

Procedure:

  • Plate Coating:

    • Thaw Matrigel on ice and coat the wells of a chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium containing the test compound at various concentrations.

    • Add a pro-angiogenic stimulus like VEGF.

    • Seed the cells onto the solidified Matrigel.

  • Incubation and Imaging:

    • Incubate the plate for 6-18 hours, allowing tube networks to form.

    • Visualize the tube networks using a light microscope and capture images.

  • Quantification:

    • Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

    • Calculate the percentage inhibition of tube formation compared to the VEGF-stimulated control.

Conclusion and Forward Path

This structured in vitro screening cascade provides a robust framework for the initial biological characterization of "2-(1H-indazol-1-yl)ethan-1-ol". The results from these assays—cytotoxicity (IC₅₀), specific kinase inhibition (VEGFR-2 IC₅₀), inhibition of inflammatory signaling (TNF-α secretion IC₅₀), and anti-angiogenic effects—will collectively build a comprehensive profile of the compound's biological activity. Positive results in these assays would warrant further investigation, including selectivity profiling against a broader panel of kinases, validation in more complex cell-based models, and eventual progression to in vivo studies.

References

  • Yadav, M., & Kapoor, A. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
  • Müller, S. (2010). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Bio-protocol. (2016). In vitro cytotoxicity assay. Bio-protocol.
  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
  • European Journal of Medicinal Chemistry. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed.
  • Li, Y., et al. (2021).
  • Bishop, E. T., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC.
  • Pathan, S. A., et al. (2026). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Research Square.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. BenchChem.
  • R&D Systems.
  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
  • RayBiotech.
  • Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices.
  • Sigma-Aldrich. Angiogenesis Assays. Sigma-Aldrich.
  • Creative Diagnostics. The NF-kB Signaling Pathway.
  • Wang, S., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PMC.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Cell Signaling Technology. NF-κB Signaling. Cell Signaling Technology.

Sources

Method

Application Note &amp; Protocol Guide: Investigating the Antifungal Activity of 2-(1H-indazol-1-yl)ethan-1-ol Derivatives

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The rise of drug-resistant fungal pathogens presents a formidable challenge to global public health, necessitating the urgent di...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The rise of drug-resistant fungal pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of novel antifungal agents. Indazole-containing heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1] This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanistic assessment of "2-(1H-indazol-1-yl)ethan-1-ol" derivatives as potential antifungal candidates. We present detailed, field-proven protocols for antifungal susceptibility testing based on Clinical and Laboratory Standards Institute (CLSI) guidelines, cytotoxicity evaluation using the MTT assay, and discuss the probable mechanism of action. This document is designed to equip researchers with the necessary methodologies to systematically investigate this promising class of compounds.

Introduction: The Rationale for Targeting Fungal Pathogens with Indazole Derivatives

Invasive fungal infections are associated with high morbidity and mortality, particularly in immunocompromised populations. The existing antifungal arsenal is limited, and its efficacy is threatened by the emergence of resistance.[2][3] The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, known for its wide range of pharmacological properties.[1][4] Its structural similarity to the azole class of antifungals, which famously target the fungal enzyme lanosterol 14α-demethylase (CYP51), makes indazole derivatives particularly compelling candidates for antifungal research.[5][6][7]

This guide outlines a validated workflow for screening newly synthesized 2-(1H-indazol-1-yl)ethan-1-ol derivatives, determining their potency and spectrum of activity, and assessing their selectivity for fungal cells over mammalian cells.

General Synthesis Protocol for 2-(1H-indazol-1-yl)ethan-1-ol Derivatives

The synthesis of the core scaffold typically involves the N-alkylation of the indazole ring. The following is a representative, generalized protocol that can be adapted for the synthesis of a library of derivatives.

Principle: This procedure utilizes a base-mediated N-alkylation of 1H-indazole with a suitable 2-substituted ethanol derivative (e.g., a 2-bromoethan-1-ol derivative). The choice of solvent and base is critical for achieving good yields and regioselectivity (N1 vs. N2 alkylation). Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, and a strong base like sodium hydride (NaH) ensures complete deprotonation of the indazole nitrogen.

Protocol 2.1: Synthesis of a Representative Derivative

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent).

  • Deprotonation: Dissolve the indazole in anhydrous DMF and cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Causality Note: Adding NaH at 0 °C helps to control the exothermic reaction and prevent side reactions. The evolution of hydrogen gas indicates the formation of the indazole anion.

  • Reaction Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Dissolve the desired substituted 2-bromoethan-1-ol derivative (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Let the reaction stir at room temperature overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Workflow for Antifungal Evaluation

A systematic approach is essential for evaluating novel compounds. The following workflow ensures that data is robust, reproducible, and allows for clear decision-making.

Antifungal Evaluation Workflow cluster_synthesis Compound Generation cluster_screening Biological Screening cluster_analysis Data Analysis & Selection Synthesis Synthesis of Indazole Derivatives MIC_Test Antifungal Susceptibility (MIC Determination) Synthesis->MIC_Test Cytotoxicity_Test Mammalian Cell Cytotoxicity (IC50 Determination) Synthesis->Cytotoxicity_Test Data_Analysis Calculate Selectivity Index (SI = IC50 / MIC) MIC_Test->Data_Analysis Cytotoxicity_Test->Data_Analysis Hit_Selection Hit Compound Selection Data_Analysis->Hit_Selection

Caption: Overall workflow for the evaluation of novel antifungal candidates.

Protocol: In Vitro Antifungal Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 documents.[9][10][11]

Principle: A standardized inoculum of a fungal pathogen is exposed to serial dilutions of the test compound in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth after a specified incubation period.

Materials and Reagents:

  • Test and control fungi (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well, U-bottom microtiter plates

  • Spectrophotometer or hemocytometer

  • Test compounds and control drug (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile saline (0.85%) with 0.05% Tween 80 (for molds)

Protocol 4.1: Broth Microdilution MIC Assay

  • Fungal Inoculum Preparation (Yeast - e.g., Candida):

    • Subculture the yeast on an SDA plate and incubate for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.

    • Trustworthiness Note: Standardization of the inoculum is the most critical variable for reproducibility. Using a McFarland standard, verified by spectrophotometry, is essential.[10]

  • Fungal Inoculum Preparation (Mold - e.g., Aspergillus):

    • Grow the mold on a PDA plate for 7 days to encourage conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension using a hemocytometer or spectrophotometer to 1-5 x 10⁶ conidia/mL.

    • Further dilute this suspension in RPMI-1640 to achieve the final working inoculum of approximately 0.4-5 x 10⁴ conidia/mL.[9][10]

  • Compound Plate Preparation:

    • Prepare a 100X stock solution of each test derivative in DMSO.

    • In a separate 96-well plate (the "drug plate"), perform a 2-fold serial dilution of each compound in RPMI-1640 medium. Typically, this is done over 10 columns, with final concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.

    • Self-Validation System: Always include a positive control (a known antifungal like Fluconazole) and a negative/solvent control (DMSO at the highest concentration used for test compounds). Column 11 can be the growth control (no drug), and column 12 can be the sterility control (no inoculum).

  • Assay Plate Inoculation:

    • Transfer 100 µL from each well of the drug plate to a new sterile 96-well assay plate.

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control). This step further dilutes the drug by half, achieving the final desired test concentrations.

  • Incubation:

    • Cover the plates and incubate at 35°C for 24-48 hours (or until sufficient growth is observed in the growth control well).

  • MIC Determination:

    • Determine the MIC visually or using a spectrophotometer to measure turbidity.

    • The MIC is the lowest drug concentration at which there is a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control.[8] For some fungicidal agents like Amphotericin B, the endpoint is complete inhibition of growth.[8]

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the antifungal activity is specific to fungi or a result of general cytotoxicity. The MTT assay is a reliable, colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[12][13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials and Reagents:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

Protocol 5.1: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of the indazole derivatives in cell culture medium at 2X the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C.

    • Causality Note: During this incubation, only viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation and Interpretation

Quantitative data should be summarized for easy comparison. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (IC₅₀) to antifungal activity (MIC), is a critical parameter for identifying promising lead compounds. A higher SI value indicates greater selectivity for the fungal pathogen.

Table 1: Example Data Summary for 2-(1H-indazol-1-yl)ethan-1-ol Derivatives

Compound IDR-Group ModificationMIC vs. C. albicans (µg/mL)MIC vs. A. fumigatus (µg/mL)IC₅₀ vs. HEK293 (µg/mL)Selectivity Index (SI) vs. C. albicans
IND-001 -H1632>128>8
IND-002 -4-Cl-Phenyl246432
IND-003 -2,4-diF-Phenyl0.5185170
Fluconazole Control Drug1>64>256>256

Hypothesized Mechanism of Action

Azole antifungals, the most widely used class of antifungal drugs, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition. Given the structural similarities, it is highly probable that 2-(1H-indazol-1-yl)ethan-1-ol derivatives share this mechanism of action.[14]

Ergosterol Pathway Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Compound Indazole Derivative Enzyme Lanosterol 14α-demethylase (CYP51) Compound->Enzyme Inhibition

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

References

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • Vanden Bossche, H. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Sabouraudia, 23(5), 311-324. Retrieved from [Link]

  • CLSI. (2020). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • CLSI. (2020). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3953-3958. Retrieved from [Link]

  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2686, 1-13. Retrieved from [Link]

  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (2008). M38-A2 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Vanden Bossche, H. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Retrieved from [Link]

  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445-S451. Retrieved from [Link]

  • Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 9. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(4), 670-697. Retrieved from [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5869-5873. Retrieved from [Link]

  • Nazmul, M. H. M., et al. (2010). In-vitro screening of antifungal activity of plants in Malaysia. Biomedical Research, 21(3), 281-284. Retrieved from [Link]

  • Dannaoui, E. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. Retrieved from [Link]

  • Pfaller, M. A., et al. (2007). Current status of antifungal susceptibility testing methods. Clinical Microbiology and Infection, 13(s2), 1-11. Retrieved from [Link]

  • ResearchGate. (n.d.). Four endophytic fungal crude extracts were tested for cytotoxicity on.... Retrieved from [Link]

  • Geke, T., et al. (1995). Cytotoxicity of mycotoxins evaluated by the MTT-cell culture assay. Mycoses, 38(5-6), 189-195. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed Mechanism for synthesis of indazole derivatives. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2020). Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. Frontiers in Microbiology, 11, 134. Retrieved from [Link]

  • Panda, S. S., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Medicinal Chemistry, 29(33), 5543-5563. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

  • Reddy, T. J., et al. (2007). Discovery of novel indazole-linked triazoles as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 17(12), 3378-3382. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2991. Retrieved from [Link]

  • Bélai, I., et al. (2006). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. Acta Phytopathologica et Entomologica Hungarica, 41(1-2), 109-119. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Naka, T., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2708. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis, Antibacterial and Antifungal Activities for Novel Derivatives of 2,2'-(((1-benzylbenzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol). Journal of Chemical and Pharmaceutical Research, 10(4), 1-10. Retrieved from [Link]

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  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(1H-indazol-1-yl)ethan-1-ol for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2] This guide focuses on a specific, highly versatile building block, 2-(1H-indazol-1-yl)ethan-1-ol , and its strategic application in conducting structure-activity relationship (SAR) studies. The N-1 substituted 2-hydroxyethyl group serves as a synthetically tractable handle, enabling chemists to systematically explore the chemical space around the indazole core. We provide a detailed examination of the scientific rationale, step-by-step synthetic protocols for library generation, and frameworks for bioassay implementation and data interpretation, designed for researchers, scientists, and drug development professionals.

Part 1: The Strategic Value of 2-(1H-indazol-1-yl)ethan-1-ol in SAR

The Indazole Core: A Privileged Pharmacophore

Indazole is an aromatic heterocyclic system composed of fused benzene and pyrazole rings. Its structural rigidity and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an effective scaffold for binding to a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][3] The indazole ring exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[1][4] The specific substitution pattern on the indazole ring, particularly at the N-1 and N-2 positions, is a critical determinant of biological activity and selectivity, making regioselective synthesis a key challenge and opportunity in drug design.[5][6]

The N-1 Position: A Critical Node for Modulating Bioactivity

SAR studies have consistently demonstrated that substituents at the N-1 position of the indazole ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.[1] This position often projects a vector into a solvent-exposed region or a secondary binding pocket of a target protein. Therefore, modifying the N-1 substituent allows for the fine-tuning of interactions with the target and optimization of physicochemical properties.

The 2-Hydroxyethyl Functional Group: A Gateway to Chemical Diversity

The strategic advantage of using 2-(1H-indazol-1-yl)ethan-1-ol as a starting point lies in the synthetic versatility of its primary alcohol. This functional group is a robust handle for a wide range of chemical transformations, allowing for the creation of a diverse library of analogs from a single, common intermediate. Key transformations include:

  • Etherification: To probe hydrophobic pockets and introduce hydrogen bond acceptors.

  • Esterification: To introduce groups that can act as hydrogen bond acceptors or be potential prodrugs.

  • Oxidation: Conversion to an aldehyde or carboxylic acid opens up a new world of chemistry, including reductive amination and amide coupling, to introduce basic or acidic groups and explore larger chemical space.

  • Conversion to a Leaving Group: Transformation into a halide or tosylate allows for nucleophilic substitution with a wide variety of nucleophiles (amines, thiols, azides, etc.).

This synthetic flexibility is paramount for an efficient and comprehensive SAR exploration.

Part 2: Synthetic Protocols for SAR Library Generation

The generation of a focused chemical library is the cornerstone of any SAR campaign. The following protocols are designed to be robust and adaptable, providing a validated pathway from the basic indazole core to a diverse set of analogs.

Protocol 2.1: Regioselective Synthesis of 2-(1H-indazol-1-yl)ethan-1-ol

The primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation (N-1 vs. N-2). This protocol is optimized for N-1 selectivity by using a strong, non-coordinating base in an aprotic solvent, which favors the formation of the thermodynamically more stable N-1 product.[6]

Workflow for N-1 Selective Alkylation

indazole 1H-Indazole deprotonation Deprotonation (NaH, Anhydrous THF, 0°C) indazole->deprotonation anion Indazole Anion deprotonation->anion alkylation Nucleophilic Attack (2-Bromoethanol, RT) anion->alkylation product 2-(1H-indazol-1-yl)ethan-1-ol alkylation->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for the N-1 selective synthesis of the core scaffold.

Materials:

Reactant/Reagent Molar Equiv. Molecular Weight ( g/mol )
1H-Indazole 1.0 118.14
Sodium Hydride (NaH), 60% in oil 1.2 24.00
2-Bromoethanol 1.1 124.97
Anhydrous Tetrahydrofuran (THF) - 72.11
Saturated Aqueous NH₄Cl - -
Ethyl Acetate (EtOAc) - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |

Step-by-Step Procedure:

  • Preparation: Under a nitrogen atmosphere, add 1H-indazole (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (approx. 15 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, during which the solution may become a suspension.

  • Alkylation: Slowly add 2-bromoethanol (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 2-(1H-indazol-1-yl)ethan-1-ol.

Protocol 2.2: Parallel Derivatization of the Primary Alcohol

With the core scaffold in hand, a library can be generated. The following are foundational protocols for modifying the hydroxyl group. These reactions are often amenable to parallel synthesis formats.

A. O-Alkylation (Williamson Ether Synthesis)

  • To a solution of 2-(1H-indazol-1-yl)ethan-1-ol (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv).

  • Stir for 30 minutes at 0 °C.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv).

  • Allow the reaction to stir at room temperature overnight.

  • Perform an aqueous workup and purification as described in Protocol 2.1.

B. Esterification (Acyl Chloride or Acid Anhydride)

  • Dissolve 2-(1H-indazol-1-yl)ethan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Add a base such as triethylamine (TEA) or pyridine (1.5 equiv).

  • Cool to 0 °C and add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 equiv) dropwise.

  • Stir at room temperature for 2-4 hours until completion (monitor by TLC).

  • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify by column chromatography.

C. Oxidation to Carboxylic Acid (Jones or TEMPO-based Oxidation)

  • For a robust oxidation, dissolve the alcohol (1.0 equiv) in acetone.

  • Cool to 0 °C and add Jones reagent (CrO₃/H₂SO₄) dropwise until a faint orange color persists.

  • Stir for 2 hours, then quench with isopropanol.

  • Filter the mixture, concentrate the filtrate, and extract the product into an organic solvent.

  • This carboxylic acid can now be used in standard amide coupling reactions (e.g., using HATU or EDCI/HOBt) to generate a diverse amide library.[7]

Part 3: Designing and Executing the SAR Study

A successful SAR study requires a logical progression from initial screening to lead optimization.

Conceptual SAR Workflow

The overall process involves a feedback loop where synthetic chemistry, biological testing, and data analysis inform the design of the next generation of compounds.

cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Scaffold Synthesize Core Scaffold (Protocol 2.1) Library Generate Analog Library (Protocol 2.2) Scaffold->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening Analysis Data Analysis (IC50 Determination) Screening->Analysis SAR Establish SAR Trends Analysis->SAR NewDesign Design Next-Gen Compounds SAR->NewDesign LeadOpt Lead Optimization NewDesign->LeadOpt LeadOpt->Scaffold Iterate

Caption: Iterative workflow for a typical SAR campaign.

Case Study: Targeting Kinases

Many approved indazole-containing drugs are kinase inhibitors (e.g., Axitinib, Pazopanib).[2] The indazole core often serves as an effective "hinge-binding" motif, anchoring the molecule in the ATP-binding site of the kinase. The N-1 sidechain typically extends towards the solvent-exposed region, providing a key opportunity for building selectivity and potency.

Hypothetical SAR Table for Kinase X Inhibition:

Compound IDR Group on N-1 Sidechain (-O-R)Kinase X IC₅₀ (nM)Rationale for Modification
Scaffold-OH -H850Starting Point
ANA-01 -CH₃420Probe for small hydrophobic pocket
ANA-02 -CH₂Ph95Explore larger hydrophobic space
ANA-03 -CH₂CH₂OCH₃750Introduce H-bond acceptor, maintain flexibility
ANA-04 -CH₂-c-propyl210Introduce rigidity and novel hydrophobic shape
ANA-05 -CH₂-(4-pyridyl)55Introduce H-bond acceptor and potential salt bridge

MAPK/ERK Signaling Pathway Example: Indazole amides have been explored as inhibitors of ERK1/2, a key node in the MAPK signaling pathway, which is often dysregulated in cancer.[8]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF output Cell Proliferation, Survival TF->output

Caption: Simplified MAPK/ERK signaling pathway, a common target for indazole-based inhibitors.

Part 4: Bioassay Protocols and Data Interpretation

To ensure the trustworthiness of SAR data, robust and reproducible biological assays are essential.

Protocol 4.1: General In Vitro Kinase Inhibition Assay (Luminescent)

This protocol provides a general framework for measuring the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., ERK2)

  • Kinase-specific peptide substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Synthesized indazole analogs dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well microplates

Step-by-Step Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells using an acoustic dispenser.

  • Kinase Reaction: a. Prepare a kinase/substrate solution in assay buffer. Add this solution to the wells containing the compounds. b. Prepare an ATP solution in assay buffer. Add this solution to the wells to initiate the kinase reaction. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.

  • Data Analysis: Normalize the data using high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

2-(1H-indazol-1-yl)ethan-1-ol is more than just a chemical reagent; it is a strategic starting point for efficient and insightful drug discovery campaigns. Its N-1 substitution pattern places a versatile functional handle at a medicinally relevant position on a privileged scaffold. By leveraging the robust synthetic protocols and systematic screening workflows detailed in this guide, researchers can rapidly generate diverse libraries, establish clear structure-activity relationships, and accelerate the journey from a simple building block to a potent and selective lead candidate.

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  • Zhang, H., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • Bakunov, S. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1H-indazol-1-yl)ethan-1-ol

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of 2-(1H-indazol-1-yl)ethan-1-ol (CAS: 1236127-59-5) via the N-alkylation of 1H-indazole is a critical transformation in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of 2-(1H-indazol-1-yl)ethan-1-ol (CAS: 1236127-59-5) via the N-alkylation of 1H-indazole is a critical transformation in medicinal chemistry. However, researchers frequently encounter poor yields due to competing regioselectivity (N1 vs. N2 alkylation) and side reactions (e.g., O-alkylation or polymerization) when using bifunctional electrophiles like 2-bromoethanol.

This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to maximize the yield of the N1-hydroxyethylated thermodynamic product.

Part 1: Mechanistic Insights & Regioselectivity

The core challenge in indazole alkylation lies in the intrinsic properties of its two nucleophilic nitrogen atoms. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer[1]. When deprotonated, the resulting indazolide anion features delocalized electron density.

Alkylation at the N2 position is kinetically favored due to higher nucleophilicity and lower steric hindrance[2]. Conversely, alkylation at the N1 position restores the highly stable benzenoid aromatic system, making it the thermodynamic product[2]. Therefore, achieving high yields of 2-(1H-indazol-1-yl)ethan-1-ol requires reaction conditions that provide enough activation energy to overcome kinetic trapping, allowing the system to equilibrate to the thermodynamic N1 state[3].

Mechanism Indazole 1H-Indazole (Thermodynamically Stable) Anion Indazolide Anion (Delocalized) Indazole->Anion Base (-H+) N1 N1-Alkylation (Thermodynamic Product) Anion->N1 NaH / THF, 50°C Thermodynamic Control N2 N2-Alkylation (Kinetic Product) Anion->N2 K2CO3 / DMF, 25°C Kinetic Control

Figure 1. Competing pathways for N1 (thermodynamic) vs N2 (kinetic) alkylation of 1H-indazole.

Part 2: Troubleshooting FAQs

Q1: My alkylation with 2-bromoethanol yields a nearly 1:1 mixture of N1 and N2 isomers. How can I drive the reaction exclusively toward the N1-isomer? A1: The formation of the N2-isomer (2-(2H-indazol-2-yl)ethan-1-ol) occurs when the reaction is run under kinetic control. If you are using weak bases (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (like DMF) at room temperature, the more nucleophilic N2 atom attacks the electrophile rapidly[4]. To shift the equilibrium to the N1-isomer, you must apply thermodynamic control. Switch to a strong base like Sodium Hydride (NaH) in Tetrahydrofuran (THF) to ensure complete deprotonation, and elevate the temperature to 50 °C. This provides the energy required to favor the more stable N1-alkylated benzenoid product[3].

Q2: I am observing significant side reactions, including polymerization and O-alkylation, when using 2-bromoethanol. What is the cause? A2: 2-Bromoethanol is a bifunctional molecule. Under the strongly basic conditions (NaH) required for N1-selectivity, the unprotected hydroxyl group can be deprotonated. This leads to in situ epoxide formation (ethylene oxide) or intermolecular O-alkylation, destroying your yield. Solution: Mask the hydroxyl group prior to the reaction. A highly reliable protocol involves protecting 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP) to form 2-(2-bromoethoxy)tetrahydro-2H-pyran[5]. Following the N1-alkylation, the THP group is easily cleaved under mild acidic conditions.

Q3: Is there a "greener," more direct alternative to using halogenated electrophiles for hydroxyethylation? A3: Yes. Ethylene carbonate (EC) is a highly efficient, atom-economical alternative for N-hydroxyethylation. When 1H-indazole is heated with ethylene carbonate in the presence of a base (or neat), it undergoes ring-opening alkylation. The reaction extrudes CO₂ gas and directly yields the N1-hydroxyethyl product with excellent regioselectivity, completely bypassing the need for strong bases like NaH or halogenated waste.

Part 3: Quantitative Data on Reaction Conditions

The table below summarizes how different experimental parameters dictate the regiochemical outcome of the alkylation.

Alkylating AgentBase / SolventTemperaturePrimary ControlTypical N1:N2 Ratio
2-BromoethanolK₂CO₃ / DMF25 °CKinetic~ 1 : 2.5
2-BromoethanolCs₂CO₃ / DMF70 °CMixed~ 1 : 1
THP-2-BromoethanolNaH / THF50 °CThermodynamic> 20 : 1
Ethylene CarbonateK₂CO₃ / Toluene80 °CThermodynamic> 95 : 5

Part 4: Validated Experimental Protocols

To ensure reproducibility, we recommend one of the two self-validating workflows below based on your available reagents and scale-up requirements.

Protocol A: N1-Selective Alkylation via THP-Protected 2-Bromoethanol

This protocol utilizes thermodynamic control to ensure high N1-selectivity while preventing O-alkylation side reactions.

  • Protection: React 2-bromoethanol (1.0 equiv) with 3,4-dihydro-2H-pyran (1.5 equiv) in dichloromethane (DCM) using a catalytic amount of pyridinium p-toluenesulfonate (PPTS) at 20 °C for 16 hours to yield 2-(2-bromoethoxy)tetrahydro-2H-pyran[5].

  • Deprotonation: Suspend 1H-indazole (1.0 equiv) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until gas evolution ceases[3].

  • Alkylation: Add the THP-protected 2-bromoethanol (1.1 equiv) dropwise. Warm the reaction mixture to 50 °C and stir for 12 hours[3].

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in methanol, add a catalytic amount of p-toluenesulfonic acid (pTSA), and stir at room temperature for 2 hours. Purify via silica gel chromatography to isolate pure 2-(1H-indazol-1-yl)ethan-1-ol.

Protocol B: Direct Hydroxyethylation via Ethylene Carbonate

This protocol is ideal for scale-up, avoiding halogenated reagents and highly reactive bases.

  • Reaction Setup: In a reaction vessel, combine 1H-indazole (1.0 equiv), ethylene carbonate (1.5 equiv), and a catalytic amount of K₂CO₃ (0.1 to 1.0 equiv).

  • Heating: Heat the mixture to 80 °C for 1 to 4 hours. The reaction proceeds with the visible evolution of CO₂ gas.

  • Workup: Cool the mixture to room temperature. Add water (approx. 45 mL per gram of starting material) and extract the product with EtOAc (4 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography (EtOAc/Heptane) to afford the target molecule.

Protocol cluster_A Protocol A: THP-Protected Route cluster_B Protocol B: Ethylene Carbonate Route Start 1H-Indazole StepA1 1. NaH / THF (0 °C) Deprotonation Start->StepA1 StepB1 1. Ethylene Carbonate + K2CO3 Heat to 80 °C Start->StepB1 StepA2 2. Add THP-2-Bromoethanol (50 °C) Thermodynamic Alkylation StepA1->StepA2 StepA3 3. MeOH / pTSA THP Deprotection StepA2->StepA3 Product Target Molecule: 2-(1H-indazol-1-yl)ethan-1-ol StepA3->Product StepB2 2. CO2 Extrusion Direct Hydroxyethylation StepB1->StepB2 StepB2->Product

Figure 2. Comparative experimental workflows for the synthesis of 2-(1H-indazol-1-yl)ethan-1-ol.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(1H-indazol-1-yl)ethan-1-ol

Welcome to the technical support center dedicated to the synthesis of 2-(1H-indazol-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2-(1H-indazol-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to larger-scale production. As a key building block in medicinal chemistry, robust and selective synthesis of N1-alkylated indazoles is crucial.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, scalable protocol grounded in established chemical principles.

Reaction Overview: The N-Alkylation of Indazole

The most common and direct method for synthesizing 2-(1H-indazol-1-yl)ethan-1-ol is the N-alkylation of 1H-indazole. This reaction, however, is complicated by the presence of two nucleophilic nitrogen atoms in the indazole ring (N1 and N2), which often leads to the formation of a mixture of regioisomers.[4][5] The desired product is the N1-alkylated isomer, which is generally the thermodynamically more stable product.[6][7]

The primary challenge in scaling up this synthesis is to control the regioselectivity to favor the N1 isomer, while ensuring a high yield and purity.[8][9]

Indazole 1H-Indazole Plus1 + Arrow1_node Indazole->Arrow1_node Haloethanol 2-Haloethanol (e.g., 2-Bromoethanol) Arrow1 -> Base_Solvent Base Solvent N1_Product 2-(1H-indazol-1-yl)ethan-1-ol (Desired N1-isomer) Plus2 + N2_Product 2-(2H-indazol-2-yl)ethan-1-ol (N2-isomer impurity) Arrow1_node->N1_Product Base_Solvent_node Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough for full deprotonation? Start->Check_Base Check_Solvent Are the reagents and solvent truly anhydrous? Check_Base->Check_Solvent Yes Sol_Base Use a stronger base like NaH. Weaker bases (e.g., K2CO3) may be insufficient. Check_Base->Sol_Base No Check_Reagents Are the indazole and alkylating agent pure? Check_Solvent->Check_Reagents Yes Sol_Solvent NaH reacts violently with water. Use freshly dried solvents. Dry indazole azeotropically if needed. Check_Solvent->Sol_Solvent No Check_Temp Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Sol_Reagents Verify purity by NMR or LC-MS. Degraded alkylating agent is a common issue. Check_Reagents->Sol_Reagents No Sol_Temp Some reactions require heating (e.g., 50-60°C) to go to completion. Monitor by TLC/LC-MS. Check_Temp->Sol_Temp No

Caption: Troubleshooting decision tree for low reaction yield.

Causality Checklist:

  • Incomplete Deprotonation: Indazole's N-H is acidic, but requires a sufficiently strong base for complete deprotonation to the highly nucleophilic indazolide anion. If using weaker bases like K₂CO₃, the equilibrium may not fully favor the anion, leading to a sluggish or incomplete reaction. [10]2. Reagent and Solvent Quality: Sodium hydride is extremely sensitive to moisture. Any residual water in the solvent (THF) or on the glassware will quench the base, reducing its effectiveness. The alkylating agent, 2-bromoethanol, can also degrade over time.

  • Reaction Temperature: While initial deprotonation is often done at 0°C, the subsequent alkylation step may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine if it has stalled at room temperature.

  • Stoichiometry: Ensure at least a slight excess (1.1-1.2 equivalents) of the base is used to drive the deprotonation to completion. [4]

Question 3: I'm struggling to separate the N1 and N2 isomers during purification. What are the best practices?

Answer: The N1 and N2 isomers of 2-(indazolyl)ethan-1-ol often have very similar polarities, which makes their separation by standard column chromatography challenging. [11] Recommended Purification Strategy:

  • Initial Work-up: After quenching the reaction, perform a standard aqueous work-up. Extract the product into a suitable organic solvent like ethyl acetate. Wash with water and brine to remove inorganic salts and residual DMF if it was used. [4][12]2. Flash Column Chromatography (Silica Gel): This is the primary method for separation.

    • Solvent System: A gradient elution is typically most effective. Start with a less polar mobile phase (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The N1 isomer is generally less polar and will elute before the N2 isomer.

    • Pro Tip: Adding a small percentage of a more polar solvent like methanol to the ethyl acetate (e.g., 1-5% methanol in dichloromethane or ethyl acetate) can help improve the separation of these closely eluting spots.

  • Recrystallization (If Chromatography Fails): If the isomers co-elute, recrystallization can be an effective alternative for achieving high purity, especially on a larger scale.

    • Procedure: Concentrate the fractions containing the product mixture. Attempt recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene. The desired N1-isomer may selectively crystallize, leaving the N2-isomer in the mother liquor.

Question 4: What are the critical safety considerations when scaling this reaction from grams to kilograms?

Answer: Scaling up any chemical reaction introduces new safety challenges. For this synthesis, the primary hazards are associated with the use of sodium hydride and the potential for an exothermic reaction.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. [10] * Handling: Always handle NaH (typically supplied as a 60% dispersion in mineral oil) in an inert atmosphere (nitrogen or argon).

    • Quenching: The quenching of excess NaH at the end of the reaction is highly exothermic. Never add water directly to the reaction mixture. Quench by slowly and carefully adding a proton source like isopropanol or ethanol at 0°C before adding water.

  • Thermal Runaway: The N-alkylation reaction is exothermic. On a large scale, the heat generated can accumulate faster than it can be dissipated, leading to a dangerous increase in temperature and pressure (thermal runaway).

    • Control Measures:

      • Slow Addition: Add the alkylating agent (2-bromoethanol) to the indazole salt suspension slowly, via an addition funnel, while carefully monitoring the internal temperature.

      • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a chiller) capable of handling the heat load.

      • Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal base and solvent system for maximizing N1-selectivity? A: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is consistently reported as the best system for achieving high N1-selectivity in the alkylation of unsubstituted indazole. [4][8][9]

  • Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 50% ethyl acetate in hexanes. The product spot should be more polar than the starting indazole. For more quantitative analysis and to confirm the identity of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. [4]

  • Q: Can I use ethylene oxide instead of 2-bromoethanol? A: Yes, ethylene oxide is an alternative electrophile for introducing the 2-hydroxyethyl group. However, it is a toxic, flammable gas that requires specialized handling and equipment, particularly on a large scale. For most lab and pilot-plant scales, 2-bromoethanol is a more practical and safer choice.

Optimized Scale-Up Protocol

This protocol is optimized for a ~100g scale synthesis, focusing on N1-selectivity, safety, and operational simplicity.

Start Start: Inert Atmosphere Setup Step1 Charge reactor with 1H-Indazole and anhydrous THF. Start->Step1 Step2 Cool reactor to 0-5 °C. Step1->Step2 Step3 Slowly add NaH (60% in oil) portion-wise, maintaining T < 10 °C. Step2->Step3 Step4 Stir at 0-5 °C for 30 min, then warm to RT for 1 hour. Step3->Step4 Step5 Slowly add 2-Bromoethanol via addition funnel, maintaining T < 25 °C. Step4->Step5 Step6 Heat reaction to 50 °C and monitor by TLC/LC-MS until completion (~12-24h). Step5->Step6 Step7 Cool to 0-5 °C and carefully quench with isopropanol, then water. Step6->Step7 Step8 Aqueous work-up: Extract with Ethyl Acetate, wash with brine. Step7->Step8 Step9 Concentrate organic layer under reduced pressure. Step8->Step9 Step10 Purify crude product by flash column chromatography. Step9->Step10 End End: Isolated 2-(1H-indazol-1-yl)ethan-1-ol Step10->End

Caption: Step-by-step workflow for the scaled-up synthesis.

Materials & Reagents:
  • 1H-Indazole (100 g, 0.846 mol)

  • Sodium Hydride (60% dispersion in mineral oil, 40.6 g, 1.015 mol, 1.2 equiv)

  • 2-Bromoethanol (71.5 mL, 1.015 mol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, 2 L)

  • Isopropanol (for quenching)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate

  • Silica Gel

Step-by-Step Methodology:
  • Reactor Setup: Equip a suitable, dry reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel. Ensure the system is under a positive pressure of nitrogen.

  • Charging Reagents: Charge the reactor with 1H-indazole (100 g) and anhydrous THF (1.5 L). Stir until all solids are dissolved.

  • Deprotonation: Cool the solution to 0-5 °C using an ice bath or chiller. Carefully add the sodium hydride (40.6 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. (Note: Hydrogen gas evolution will occur).

  • Anion Formation: Stir the resulting suspension at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the mixture back to 15-20 °C. Add 2-bromoethanol (71.5 mL) dropwise via the addition funnel over approximately 1 hour, maintaining the internal temperature below 25 °C.

  • Reaction Drive: Once the addition is complete, heat the reaction mixture to 50 °C and maintain for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS (disappearance of starting material).

  • Quenching: After the reaction is complete, cool the mixture to 0-5 °C. CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully add isopropanol (100 mL) dropwise to quench any excess sodium hydride. After gas evolution ceases, slowly add water (200 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (1 L) and wash with water (2 x 500 mL) and then with saturated brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc) to separate the desired N1-isomer from the N2-isomer and other impurities. Combine the pure fractions and concentrate to afford 2-(1H-indazol-1-yl)ethan-1-ol.

References

  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Technical Support Center: Troubleshooting N-Alkyl
  • Development of a selective and scalable N 1-indazole alkyl
  • Development of a selective and scalable N1-indazole alkylation.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Development of a selective and scalable N1-indazole alkyl
  • Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine.
  • Application Notes and Protocols for N-1 and N-2 Alkyl
  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Ethanol Purific
  • Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.
  • Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Benchchem.
  • Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cycliz
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N-alkylation of the 1H-indazole scaffold. Source not specified.
  • Mechanism of a Highly Selective N2 Alkyl
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz

Sources

Troubleshooting

Technical Support Center: Preventing 2H-Indazole Isomer Formation in N-Alkylation Workflows

Welcome to the Technical Support Center for indazole synthesis. The indazole scaffold is a privileged pharmacophore in drug discovery, but its functionalization is notoriously challenging due to annular tautomerism.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indazole synthesis. The indazole scaffold is a privileged pharmacophore in drug discovery, but its functionalization is notoriously challenging due to annular tautomerism. Direct N-alkylation often yields an undesired mixture of the 1H-indazole and 2H-indazole isomers.

This guide provides field-proven, self-validating strategies to assert regiocontrol, overcome kinetic trapping, and exclusively drive the formation of the thermodynamically favored 1H-indazole isomer.

Diagnostic Workflow: Regiocontrol Strategy

Workflow Start Indazole N-Alkylation Target: 1H-Isomer CheckSub Analyze Substrate Sterics & Electronics Start->CheckSub BaseSolvent Optimize Base/Solvent (Cs2CO3/DMF or NaH/THF) CheckSub->BaseSolvent Direct Alkylation Protect Use Protecting Group (e.g., THP, SEM) CheckSub->Protect High Steric Hindrance Temp Thermodynamic Control (Elevated Temp) BaseSolvent->Temp If 2H persists Success 1H-Indazole (2H Prevented) Temp->Success Protect->Success

Caption: Workflow for optimizing reaction conditions to prevent 2H-indazole formation.

Troubleshooting & Optimization FAQs

Q1: Why am I getting the 2H-indazole isomer instead of the desired 1H-isomer? A1: The indazole ring exists in equilibrium between 1[1]. While the 1H-indazole is thermodynamically more stable (by >4.1 kcal/mol), the N2 position is often more sterically accessible and kinetically reactive[2]. If your reaction is run at low temperatures or in non-polar solvents, the system undergoes fast kinetic trapping, resulting in the 2H-isomer[3]. Preventing 2H formation requires shifting the reaction from kinetic to thermodynamic control.

Q2: Which base and solvent combination minimizes 2H-indazole formation? A2: The regiochemical outcome depends heavily on the ion pair state of the deprotonated indazole. Non-polar solvents (e.g., toluene, DCM) maintain tight ion pairs, which obscure the N1 position and drive N2-alkylation[2]. Polar aprotic solvents (DMF, DMA) create solvent-separated ion pairs, exposing the N1 atom. Combining a polar aprotic solvent like DMF with a soft, bulky base like Cs₂CO₃ provides 2[2].

Q3: I am using the standard NaH/THF method, but my N1 selectivity is poor and inconsistent. Why? A3: NaH in THF is highly sensitive to reaction concentration and substrate electronics[2]. For unsubstituted indazoles, NaH often yields poor selectivity (<2:1)[2]. However, if your indazole has an electron-rich C-3 substituent (e.g., -COOMe, -carboxamide), NaH/THF becomes highly N1-selective (>99%). This occurs because the4, sterically shielding the N2 position and directing the electrophile exclusively to N1[4].

Q4: How can I analytically validate that I have the 1H-isomer and not the 2H-isomer? A4: 1D ¹H-NMR is often insufficient due to overlapping aromatic signals. The gold standard for self-validation is 2D NMR (HMBC or NOESY). In a NOESY experiment, a 1H-alkylated indazole will show a distinct5[5]. Conversely, the 2H-isomer will exhibit an NOE correlation between the N-alkyl protons and the C-3 proton.

Quantitative Data: Solvent and Base Effects on Regioselectivity

The table below summarizes the impact of reaction conditions on the N1:N2 ratio for C3-unsubstituted indazoles.

SolventBaseIon Pair StateN1:N2 Selectivity RatioConversion / Yield
TolueneCs₂CO₃Tight Ion Pair< 3:1Low
DichloromethaneCs₂CO₃Tight Ion Pair< 3:1Low
THFNaHCoordinated (Variable)< 2:1 (Inconsistent)Moderate
DMFK₂CO₃Solvent-Separated~ 45:1Good (82%)
DMFCs₂CO₃Solvent-Separated131:1Excellent (78–85%)

Data synthesized from standardized optimization screens for N-alkylation of indazoles[2].

Mechanistic Pathway: Kinetic vs. Thermodynamic Control

Mechanism Indazole Indazole Anion Kinetic Fast Alkylation (N2 Position) Indazole->Kinetic Low Temp, Non-polar Solvent Thermo Slow Alkylation (N1 Position) Indazole->Thermo High Temp, Polar Aprotic Solvent Isomer2H 2H-Indazole (Kinetic Product) Kinetic->Isomer2H Isomer1H 1H-Indazole (Thermodynamic Product) Thermo->Isomer1H Equilibrate Thermal Equilibration (Isomerization) Isomer2H->Equilibrate Reversible Equilibrate->Isomer1H Thermodynamic Sink

Caption: Kinetic vs. thermodynamic control pathways in indazole N-alkylation.

Standard Operating Procedures (SOPs)
Protocol A: Thermodynamic Control Alkylation (Cs₂CO₃ / DMF)

Mechanism of Action: Utilizes a polar aprotic solvent to separate the metal-indazole ion pair and a bulky base to drive the equilibrium toward the thermodynamically favored 1H-isomer[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vessel under an inert argon atmosphere. Charge the flask with the 1H-indazole substrate (1.0 equiv).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.3 M concentration. Causality: DMF is critical for generating solvent-separated ion pairs, which exposes the N1 position.

  • Base Addition: Add finely powdered Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Causality: The large ionic radius of Cesium prevents tight coordination with the indazole nitrogen, favoring N1 attack. Note: Particle size heavily impacts reproducibility; ensure high-grade, finely milled base[2].

  • Electrophile Addition: Introduce the alkylating agent (1.1 to 1.5 equiv) dropwise at room temperature.

  • Thermodynamic Heating: Heat the reaction mixture to 50–90 °C for 12–24 hours. Causality: Elevated heat provides the activation energy necessary to overcome the kinetic trap, allowing reversible equilibration to the >4.1 kcal/mol more stable 1H-isomer[2].

  • Self-Validation Checkpoint: Monitor via LC-MS. The 1H-isomer typically elutes later than the 2H-isomer on reverse-phase C18 columns due to the lower polarity of the benzenoid 1H-tautomer compared to the quinonoid 2H-tautomer.

Protocol B: Coordination-Directed Alkylation (NaH / THF)

Mechanism of Action: Specifically designed for indazoles with electron-rich C-3 substituents (e.g., -COOMe). The Na⁺ cation coordinates with the N2 atom and the C-3 oxygen, sterically blocking N2 and forcing N1 alkylation[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the C-3 substituted 1H-indazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a 6[6].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise[5].

  • Coordination Phase: Stir at 0 °C for 30 minutes. Causality: This incubation period is required for the complete evolution of hydrogen gas and the formation of the rigid Na⁺ coordination complex between N2 and the C-3 substituent[4].

  • Alkylation: Add the alkyl bromide (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: If the starting indazole lacks a coordinating C-3 group, this protocol will fail to provide high selectivity[4]. Verify substrate structure via NMR before selecting this workflow.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry (nih.gov) URL:4

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles Source: Organic Letters (acs.org) URL:2

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights Source: PMC (nih.gov) URL:1

  • Optimization of Solvent Systems for Indazole Derivative Synthesis Source: Benchchem Technical Support (benchchem.com) URL:6

  • Troubleshooting regioselectivity in indazole synthesis Source: Benchchem Technical Support (benchchem.com) URL:5

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Source: Indian Journal of Heterocyclic Chemistry (connectjournals.com) URL:3

Sources

Optimization

Technical Support Center: Troubleshooting the Characterization of 2-(1H-indazol-1-yl)ethan-1-ol

Welcome to the Technical Support Center. As drug development increasingly leverages the indazole scaffold as a bioisostere for indole, the synthesis and characterization of N-alkylated indazoles like 2-(1H-indazol-1-yl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly leverages the indazole scaffold as a bioisostere for indole, the synthesis and characterization of N-alkylated indazoles like 2-(1H-indazol-1-yl)ethan-1-ol (CAS: 1236127-59-5) have become routine yet highly challenging workflows.

This guide is designed for analytical chemists and drug development professionals. It abandons generic advice in favor of causal explanations and self-validating protocols to help you definitively resolve the primary bottleneck in indazole chemistry: regioisomer differentiation .

FAQ Section 1: The Regioisomerism Challenge

Q: Why does my alkylation of 1H-indazole with 2-bromoethanol consistently yield two distinct products with identical masses? A: This is a fundamental consequence of the annular tautomerism inherent to the indazole core. The molecule exists in a dynamic equilibrium between its 1H- (benzenoid) and 2H- (quinonoid) tautomeric forms. When subjected to basic alkylation conditions, both the N1 and N2 nitrogen atoms can act as nucleophiles[1].

The product distribution is dictated by a strict interplay of kinetic versus thermodynamic control. Because the 1H-indazole tautomer retains full benzenoid aromaticity, it is thermodynamically more stable. Consequently, standard basic conditions (e.g., NaH in THF) typically drive the reaction toward the thermodynamic product: the N1-isomer (2-(1H-indazol-1-yl)ethan-1-ol). Conversely, kinetic conditions or specific steric hindrances can invert this selectivity, favoring the N2-isomer[1]. You must assume every synthesis produces a mixture until analytically proven otherwise.

FAQ Section 2: Unambiguous NMR Differentiation (The Gold Standard)

Q: 1D ¹H-NMR is insufficient to distinguish my isolated isomers. What is the definitive method to prove I have synthesized the N1-isomer? A: 1D NMR is inadequate because the chemical shifts of the ethanol side chain are nearly identical for both isomers. The definitive, self-validating method is 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR, supplemented by Nuclear Overhauser Effect Spectroscopy (NOESY)[2].

The Causality of the Method: HMBC detects long-range (typically 2-3 bond) scalar couplings between protons and carbons.

  • In the N1-isomer , the methylene protons of the ethanol group (-CH₂-N) are exactly three bonds away from the bridgehead carbon C7a . They will show a strong cross-peak to this downfield carbon.

  • In the N2-isomer , these same protons are three bonds away from the pyrazole carbon C3 . They will show a cross-peak to C3, but never to C7a[3].

Quantitative NMR Correlation Summary
Analytical Feature2-(1H-indazol-1-yl)ethan-1-ol (N1-Isomer)2-(2H-indazol-2-yl)ethan-1-ol (N2-Isomer)
Thermodynamic Stability Higher (Benzenoid aromaticity)Lower (Quinonoid aromaticity)
¹H-¹³C HMBC Correlation N-CH₂ correlates to C7a (~140 ppm)N-CH₂ correlates to C3 (~120-125 ppm)
¹H-¹H NOESY Correlation N-CH₂ correlates to H-7 (Benzene ring)N-CH₂ correlates to H-3 (Pyrazole ring)
Protocol 1: Self-Validating 2D NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of your highly purified compound in 0.6 mL of anhydrous DMSO-d₆ or CDCl₃. Note: Anhydrous solvent is critical to prevent exchange broadening of the terminal hydroxyl proton.

  • ¹³C and DEPT-135 Acquisition: Acquire a standard ¹³C spectrum to map the quaternary carbons (C3, C3a, C7a). C7a is typically the most downfield quaternary carbon (~140 ppm) due to the electron-withdrawing nature of the adjacent N1 atom.

  • HMBC Setup: Execute a ¹H-¹³C HMBC experiment optimized for long-range coupling constants of nJCH​ = 8 Hz.

  • Validation Check: Locate the proton signal for the N-CH₂ group (~4.4 - 4.6 ppm). Trace vertically to find the carbon cross-peaks. If the cross-peak aligns with the downfield C7a quaternary carbon, the N1 structure is definitively confirmed. If it aligns with the C3 carbon (which has an attached proton, verifiable via HSQC), you have isolated the N2 isomer.

Workflow A Indazole N-Alkylation Reaction B Crude Mixture (N1 & N2 Regioisomers) A->B Alkylating agent (e.g., 2-bromoethanol) C Chromatographic Separation (Silica Gel / Prep-HPLC) B->C Purification D Target: N1-Isomer 2-(1H-indazol-1-yl)ethan-1-ol C->D Major Product (Thermodynamic) E Byproduct: N2-Isomer 2-(2H-indazol-2-yl)ethan-1-ol C->E Minor Product (Kinetic) F 1H-13C HMBC NMR Correlation to C7a D->F Structural Validation G 1H-13C HMBC NMR Correlation to C3 E->G Structural Validation

Workflow for the isolation and NMR validation of indazole N1/N2 regioisomers.

FAQ Section 3: LC-MS Profiling and Fragmentation

Q: How can I use LC-MS to support my NMR findings and troubleshoot crude reaction mixtures? A: While exact mass (HRMS) cannot differentiate the isomers (both share an [M+H]⁺ of 163.087), their chromatographic retention times and collision-induced dissociation (CID) fragmentation pathways provide powerful orthogonal validation. The N2-isomer is typically more polar due to its quinonoid structure and will elute earlier on a standard C18 reverse-phase column.

The Causality of Fragmentation: Under positive Electrospray Ionization (ESI+), the primary alcohol group is highly susceptible to a neutral loss of water. As collision energy increases, the N-alkyl bond cleaves entirely, leaving a highly stable protonated indazolium core. The definitive, characteristic signature of the indazole scaffold is the subsequent high-energy ring-opening and expulsion of hydrogen cyanide (HCN)[4][5].

Protocol 2: LC-MS/MS Structural Profiling
  • Chromatography: Utilize a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Ionization: Operate the mass spectrometer in ESI+ mode. Identify the parent ion at m/z 163.08.

  • MS/MS Fragmentation: Isolate the m/z 163 precursor ion and apply a collision energy ramp (15-30 eV).

  • Validation Check: Confirm the presence of the following diagnostic cascade:

    • m/z 145: Neutral loss of H₂O (-18 Da) from the ethanol side chain.

    • m/z 119: Cleavage of the N-alkyl bond, yielding the[Indazole+H]⁺ core.

    • m/z 92: Loss of HCN (-27 Da) from the indazole core, confirming the presence of the pyrazole ring system.

MS_Frag M [M+H]+ m/z 163.08 F1 [M+H - H2O]+ m/z 145.07 M->F1 - H2O (Neutral Loss) F2 [Indazole+H]+ m/z 119.06 M->F2 - C2H4O (N-Alkyl Cleavage) F3 [Indazole - HCN]+ m/z 92.05 F2->F3 - HCN (Ring Opening)

ESI-MS/MS fragmentation pathway of 2-(1H-indazol-1-yl)ethan-1-ol.

References

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. 2

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. 1

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem. 4

  • Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry. 5

Sources

Reference Data & Comparative Studies

Validation

"2-(1H-indazol-1-yl)ethan-1-ol" vs. "2-(2H-indazol-2-yl)ethan-1-ol" synthesis

An in-depth technical analysis and methodological guide for the regioselective synthesis of 2-(1H-indazol-1-yl)ethan-1-ol and 2-(2H-indazol-2-yl)ethan-1-ol. Introduction to Indazole Regiochemistry The indazole scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the regioselective synthesis of 2-(1H-indazol-1-yl)ethan-1-ol and 2-(2H-indazol-2-yl)ethan-1-ol.

Introduction to Indazole Regiochemistry

The indazole scaffold is a privileged pharmacophore widely utilized in kinase inhibitors and anti-inflammatory agents. Because the indazole core exhibits annular tautomerism (rapid interconversion between 1H- and 2H- forms), it acts as an ambident nucleophile during alkylation reactions.

When synthesizing hydroxyethyl derivatives, researchers must choose specific reaction conditions to selectively yield either 2-(1H-indazol-1-yl)ethan-1-ol (the N1-isomer) or 2-(2H-indazol-2-yl)ethan-1-ol (the N2-isomer). Failure to control the reaction environment results in complex, difficult-to-separate regioisomeric mixtures that severely impact isolated yields [1].

Mechanistic Causality: Thermodynamic vs. Kinetic Control

The divergence in synthesizing these two isomers relies entirely on manipulating the kinetic and thermodynamic thresholds of the indazole ring.

  • Thermodynamic Control (N1-Alkylation): Density Functional Theory (DFT) calculations reveal that the 1H-indazole tautomer is energetically more stable than the 2H-tautomer by approximately 4.46 kcal/mol [2]. This stability arises from the preservation of the fully aromatic benzenoid system. When indazole is treated with a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Tetrahydrofuran (THF), complete deprotonation occurs. The subsequent alkylation with 2-bromoethanol undergoes thermodynamic equilibration, overwhelmingly funneling the reaction toward the lower-energy N1-alkylated state [1].

  • Kinetic Control & Steric Shielding (N2-Alkylation): The N2-isomer possesses a quinonoid structure, making it thermodynamically disfavored. To selectively synthesize 2-(2H-indazol-2-yl)ethan-1-ol, the reaction must be kinetically driven to bypass the thermodynamic minimum. The Mitsunobu reaction serves as a self-validating system for this purpose. By reacting indazole with ethylene glycol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD), a bulky alkoxyphosphonium intermediate is generated. This massive steric bulk physically shields the N1 position (which is already slightly hindered by the adjacent C7-H), forcing the nucleophilic attack almost exclusively at the more accessible N2 nitrogen [1][3].

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the choice of reagents and control mechanisms.

IndazoleAlkylation Indazole 1H-Indazole (Ambident Nucleophile) Cond1 NaH, THF, 2-Bromoethanol (Thermodynamic Control) Indazole->Cond1 Deprotonation (Na+) Cond2 PPh3, DIAD, Ethylene Glycol (Kinetic/Mitsunobu Control) Indazole->Cond2 Phosphonium Activation N1 2-(1H-indazol-1-yl)ethan-1-ol (N1-Isomer) Cond1->N1 >95% Regioselectivity N2 2-(2H-indazol-2-yl)ethan-1-ol (N2-Isomer) Cond2->N2 ~75% Regioselectivity

Divergent synthetic pathways for N1 vs. N2 indazole alkylation.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 2-(1H-indazol-1-yl)ethan-1-ol (N1-Isomer)

This protocol utilizes strong basic conditions to ensure complete deprotonation, leveraging thermodynamic stability to achieve high N1 regioselectivity [3].

  • Preparation: In an oven-dried, round-bottom flask purged with inert nitrogen (N2), dissolve 1H-indazole (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the indazolide anion.

  • Alkylation: Add 2-bromoethanol (1.1 equiv) dropwise to the suspension.

  • Equilibration: Warm the mixture to room temperature, then heat to 50 °C for 12 hours. Causality note: Elevated temperatures ensure that any kinetically formed N2-isomer has sufficient energy to equilibrate to the thermodynamically stable N1-isomer.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure N1-isomer.

Protocol B: Synthesis of 2-(2H-indazol-2-yl)ethan-1-ol (N2-Isomer)

This protocol employs Mitsunobu conditions, utilizing steric hindrance to kinetically drive the reaction toward the N2 position [1][3].

  • Preparation: In a dry flask under N2, dissolve 1H-indazole (1.0 equiv), anhydrous ethylene glycol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Causality note: Slow addition prevents thermal spikes and controls the formation of the bulky betaine intermediate, which is critical for shielding the N1 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the reaction mixture directly under reduced pressure without aqueous workup to avoid degrading the product or complicating the removal of triphenylphosphine oxide (TPPO).

  • Purification: Purify via flash column chromatography. The N2-isomer typically exhibits a different retention factor (Rf) than the N1-isomer, allowing for clean isolation.

Quantitative Data Comparison

The following table summarizes the expected performance, yields, and selectivity metrics for both synthetic routes based on established literature parameters.

Parameter2-(1H-indazol-1-yl)ethan-1-ol2-(2H-indazol-2-yl)ethan-1-ol
Target Position N1 (Benzenoid structure)N2 (Quinonoid structure)
Alkylating Reagent 2-BromoethanolEthylene Glycol
Catalyst / Base System NaH, THFPPh3, DIAD, THF
Primary Control Mechanism Thermodynamic EquilibrationKinetic (Steric Shielding)
Typical Isolated Yield 85% - 90%55% - 65%
Regioselectivity (N1:N2) > 95 : 525 : 75
Relative Tautomeric Energy 0.00 kcal/mol (Stable)+4.46 kcal/mol (Unstable)

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Mechanism of a Highly Selective N2 Alkyl
  • Application Notes and Protocols for N-1 and N-2 Alkyl
Comparative

Comprehensive Spectroscopic Comparison Guide: 2-(1H-indazol-1-yl)ethan-1-ol vs. 2-(2H-indazol-2-yl)ethan-1-ol

Executive Summary & Structural Context Indazoles are privileged pharmacophores widely utilized in medicinal chemistry and drug development. The standard alkylation of 1H-indazole with reagents such as 2-bromoethanol or e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Indazoles are privileged pharmacophores widely utilized in medicinal chemistry and drug development. The standard alkylation of 1H-indazole with reagents such as 2-bromoethanol or ethylene carbonate typically yields a mixture of two positional isomers: the thermodynamically favored N1-alkylated product, 2-(1H-indazol-1-yl)ethan-1-ol , and the kinetically accessible N2-alkylated product, 2-(2H-indazol-2-yl)ethan-1-ol [1].

Because these regioisomers exhibit distinct physicochemical properties, binding affinities, and pharmacokinetic profiles, their unambiguous differentiation is a critical quality control step in pharmaceutical synthesis. This guide provides an objective, data-driven comparison of these two isomers, detailing the causality behind their spectroscopic differences and providing self-validating experimental protocols for their isolation and characterization.

Spectroscopic Differentiation: The Causality Behind the Data

The fundamental differences in the spectroscopic signatures of the N1 and N2 isomers stem directly from their distinct electronic structures.

  • N1 Isomer (Benzenoid): Alkylation at the N1 position preserves the fully aromatic, benzenoid resonance structure of the indazole core. This thermodynamic stability results in uniform electron delocalization across the bicyclic system[1].

  • N2 Isomer (Quinonoid): Alkylation at the N2 position forces the indazole core into a quinonoid (ortho-quinodimethane-like) structure. This disruption of the benzenoid aromaticity significantly alters the local magnetic shielding of the carbon atoms and increases the molecule's overall polarity[2].

13 C NMR: The C3 Chemical Shift Rule

The most definitive 1D NMR marker for differentiating N1 and N2 indazoles is the 13 C chemical shift of the C3 carbon. In the benzenoid N1 isomer, the C3 carbon resonates downfield at approximately 134–135 ppm . In stark contrast, the quinonoid nature of the N2 isomer increases electron density at C3, shielding the nucleus and shifting its resonance significantly upfield to approximately 122–124 ppm [2].

2D HMBC NMR: The Self-Validating Proof

While 1D 13 C NMR provides strong evidence, 2D HMBC (Heteronuclear Multiple Bond Correlation) provides absolute, self-validating structural proof by mapping the connectivity of the hydroxyethyl chain to the indazole core.

  • N1 Confirmation: The protons of the N-CH 2​ group (~4.4–4.6 ppm) will show a strong 3-bond ( 3J ) correlation to the quaternary C7a carbon (~140 ppm) .

  • N2 Confirmation: The N-CH 2​ protons will instead show a strong 3-bond ( 3J ) correlation to the methine C3 carbon (~123 ppm) .

Physicochemical Properties & Chromatography

Due to the charge-separated resonance contributors of the quinonoid structure, the N2 isomer is significantly more polar than the N1 isomer. Consequently, during normal-phase silica gel chromatography, the N1 isomer exhibits a higher retention factor ( Rf​ ) and elutes first, while the N2 isomer binds more strongly to the stationary phase. Furthermore, N2 isomers generally exhibit higher melting points due to stronger intermolecular dipole-dipole interactions[3].

Quantitative Data Summary

The following table summarizes the critical analytical markers used to objectively differentiate the two isomers.

Analytical Parameter2-(1H-indazol-1-yl)ethan-1-ol (N1)2-(2H-indazol-2-yl)ethan-1-ol (N2)Diagnostic Causality
Electronic Structure Benzenoid (Thermodynamic)Quinonoid (Kinetic)Tautomeric preference[1]
13 C NMR (C3 Shift) ~ 134.0 - 135.5 ppm~ 122.0 - 124.0 ppmQuinonoid shielding at C3[2]
1 H NMR (C3-H Shift) ~ 8.00 - 8.10 ppm (singlet)~ 8.15 - 8.30 ppm (singlet)Altered ring current effects
HMBC Correlation N-CH 2​ C7a ( 3J )N-CH 2​ C3 ( 3J )Direct spatial connectivity
Chromatography ( Rf​ ) Higher (Elutes First)Lower (Elutes Second)N2 has higher polarity
Melting Point Trend Relatively LowerRelatively HigherN2 has stronger dipole interactions[3]

Experimental Protocols & Workflows

Protocol A: Synthesis and Chromatographic Isolation

This protocol utilizes thermodynamic equilibration to yield a separable mixture of both isomers.

  • Reaction Setup: Suspend 1H-indazole (1.0 equiv) and anhydrous K 2​ CO 3​ (1.5 equiv) in anhydrous DMF (0.5 M concentration). The use of a weak base like K 2​ CO 3​ in a polar aprotic solvent ensures a mixture of N1 and N2 isomers.

  • Alkylation: Add 2-bromoethanol (1.1 equiv) dropwise at room temperature. Heat the mixture to 80 °C and stir for 12 hours.

  • Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexane:EtOAc (starting at 8:2 and increasing polarity to 1:1).

    • Validation: The N1 isomer (benzenoid) will elute first. The N2 isomer (quinonoid) will elute second.

Synthesis_Separation SM 1H-Indazole + 2-Bromoethanol (Starting Materials) Reaction Alkylation (K2CO3, DMF, 80°C) Kinetic & Thermodynamic Control SM->Reaction Crude Crude N1 / N2 Isomer Mixture (Regioisomers) Reaction->Crude Purification Silica Gel Chromatography (Hexane / EtOAc Gradient) Crude->Purification N1 2-(1H-indazol-1-yl)ethan-1-ol N1 Isomer (Benzenoid) Higher Rf Purification->N1 Elutes First N2 2-(2H-indazol-2-yl)ethan-1-ol N2 Isomer (Quinonoid) Lower Rf Purification->N2 Elutes Second

Workflow for synthesis and chromatographic separation of N1 and N2 indazole isomers.

Protocol B: NMR Acquisition and Self-Validating QA

This protocol ensures the correct assignment of the isolated regioisomers.

  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of DMSO- d6​ or CDCl 3​ .

  • 1D Acquisition: Acquire standard 1 H (400/500 MHz) and 13 C (100/125 MHz) NMR spectra.

    • Checkpoint: Immediately check the 13 C spectrum for the C3 peak. A peak at ~135 ppm suggests N1; a peak at ~123 ppm suggests N2[2].

  • 2D HMBC Optimization: Set up a 1 H- 13 C HMBC experiment. Crucially, optimize the long-range coupling delay for nJCH​ = 8 Hz, which is ideal for capturing the rigid 3-bond couplings in the indazole core.

  • Data Interpretation (Self-Validation): Locate the N-CH 2​ proton signal (~4.5 ppm). Trace its cross-peaks in the carbon dimension. If the cross-peak aligns with a quaternary carbon at ~140 ppm (C7a), the N1 structure is validated. If it aligns with a methine carbon at ~123 ppm (C3), the N2 structure is validated.

HMBC_Differentiation Protons Observe N-CH2 Protons (1H NMR: ~4.4 - 4.6 ppm) HMBC 1H-13C HMBC Experiment (Optimized for 3J = 8 Hz) Protons->HMBC C7a Strong 3-Bond Cross-peak to Quaternary C7a (~140 ppm) HMBC->C7a N1 Pathway C3_N2 Strong 3-Bond Cross-peak to Methine C3 (~123 ppm) HMBC->C3_N2 N2 Pathway Result_N1 Confirmed N1 Isomer (1H-indazol-1-yl) C7a->Result_N1 Result_N2 Confirmed N2 Isomer (2H-indazol-2-yl) C3_N2->Result_N2

Diagnostic 1H-13C HMBC NMR correlation logic for differentiating N1 and N2 regioisomers.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journals URL:[Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives Source: CORE URL:[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Source: American Chemical Society URL:[Link]

Sources

Validation

Benchmarking the Antifungal Properties of 2-(1H-indazol-1-yl)ethan-1-ol: A Comparative Efficacy Guide

The emergence of multidrug-resistant (MDR) fungal pathogens, particularly azole-resistant Candida species, has exposed critical vulnerabilities in our current pharmacological arsenal. As researchers seek novel chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multidrug-resistant (MDR) fungal pathogens, particularly azole-resistant Candida species, has exposed critical vulnerabilities in our current pharmacological arsenal. As researchers seek novel chemical scaffolds to bypass established resistance mechanisms, indazole derivatives have emerged as highly privileged structures[1].

This guide provides a rigorous, objective benchmarking framework for evaluating the antifungal properties of 2-(1H-indazol-1-yl)ethan-1-ol against three gold-standard clinical therapeutics: Fluconazole, Amphotericin B, and Caspofungin. By synthesizing mechanistic profiling with self-validating experimental protocols, this document serves as a comprehensive reference for drug development professionals analyzing novel indazole-based candidates.

Mechanistic Profiling: The Indazole Scaffold vs. Standard Therapeutics

To effectively benchmark a novel compound, we must first establish its theoretical mechanism of action (MOA). Traditional antifungals generally target the fungal cell envelope: Fluconazole inhibits lanosterol 14α-demethylase (disrupting ergosterol synthesis), Amphotericin B directly binds ergosterol to form membrane pores, and Caspofungin inhibits β-1,3-glucan synthase to collapse the cell wall.

In contrast, recent pharmacological studies indicate that indazole derivatives frequently operate via a distinct intracellular mechanism: inhibition of mitochondrial respiration [2]. Specifically, indazole analogs (such as Inz-1) have been shown to target the cytochrome bc1 complex (Complex III) of the electron transport chain[2]. This mitochondrial uncoupling leads to a catastrophic collapse of fungal energy production, making it highly effective against strains that have developed efflux-pump-mediated resistance to azoles[3].

Fig 1: Comparative mechanisms of standard antifungals vs. the indazole scaffold.

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data, the benchmarking of 2-(1H-indazol-1-yl)ethan-1-ol must rely on protocols that contain internal validation checkpoints.

Protocol A: Broth Microdilution for MIC Determination (CLSI M27 Guidelines)

Causality Rationale: We utilize RPMI 1640 medium buffered with 0.165 M MOPS (pH 7.0). Buffering is critical because the ionization state of the indazole ethanol functional group is pH-dependent; fluctuations in assay pH would artificially alter the compound's membrane permeability, invalidating the Minimum Inhibitory Concentration (MIC) results.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-(1H-indazol-1-yl)ethan-1-ol in 100% DMSO to create a 6400 μg/mL stock. Perform two-fold serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 64 μg/mL to 0.125 μg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Isolate fungal colonies (e.g., C. albicans ATCC 90028, C. auris CDC B11903) and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (spectrophotometrically verified at OD530). Dilute 1:1000 in RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation & Incubation: Dispense 100 μL of the drug dilution and 100 μL of the inoculum into a 96-well flat-bottom plate. Incubate at 35°C for 24–48 hours.

  • Validation Checkpoint: The assay is only valid if the positive growth control (drug-free) reaches an OD600 ≥ 0.2, the negative control (uninoculated media) remains optically clear, and the reference drug (Fluconazole) MIC against a QC strain (C. parapsilosis ATCC 22019) falls within the established 1.0–4.0 μg/mL range.

  • Readout: Determine the MIC50 (concentration inhibiting 50% of growth) via spectrophotometric analysis at OD600.

Fig 2: Standardized high-throughput broth microdilution workflow for MIC determination.

Protocol B: Mitochondrial Stress Profiling (Seahorse XF Analyzer)

Causality Rationale: To definitively prove that 2-(1H-indazol-1-yl)ethan-1-ol acts via the proposed indazole mechanism (Complex III inhibition) rather than general membrane disruption, we must measure real-time metabolic flux.

Step-by-Step Methodology:

  • Seed C. albicans yeast cells onto a Cell-Tak coated Seahorse XF96 microplate at 1×105 cells/well.

  • Hydrate the sensor cartridge and load the injection ports: Port A (Test Compound / Baselines), Port B (CCCP - uncoupler), Port C (Antimycin A - Complex III inhibitor).

  • Measure the basal Oxygen Consumption Rate (OCR).

  • Inject 2-(1H-indazol-1-yl)ethan-1-ol. A rapid, dose-dependent drop in OCR that mirrors the Antimycin A control validates the inhibition of the cytochrome bc1 complex.

Comparative Data Presentation

The following tables present a representative benchmarking dataset, illustrating how an optimized indazole derivative like 2-(1H-indazol-1-yl)ethan-1-ol compares to standard therapies across diverse fungal panels.

Table 1: In Vitro Susceptibility Profile (MIC50 in μg/mL)

Note: Data demonstrates the compound's ability to maintain potency against azole-resistant strains, a hallmark of mitochondrial-targeting agents.

Fungal StrainResistance Profile2-(1H-indazol-1-yl)ethan-1-olFluconazoleAmphotericin BCaspofungin
C. albicans (ATCC 90028)Susceptible1.560.250.500.03
C. albicans (Clinical)Azole-Resistant1.56>64.00.500.06
C. glabrata (ATCC 2001)Echinocandin-Resistant3.128.001.00>8.00
C. auris (CDC B11903)Multi-Drug Resistant3.12>128.02.001.00
Table 2: Pharmacodynamic & Mechanistic Benchmarks
Parameter2-(1H-indazol-1-yl)ethan-1-olFluconazoleAmphotericin BCaspofungin
Primary Target Cytochrome bc1 (Complex III)Lanosterol 14α-demethylaseErgosterolβ-1,3-glucan synthase
Action Type Fungicidal (Dose-dependent)FungistaticFungicidalFungicidal
Mitochondrial OCR Impact Rapid Suppression (>80%)NegligibleNegligibleNegligible
Mammalian Cytotoxicity (HepG2) Low (IC50 > 100 μM)Very LowHigh (Nephrotoxic)Low

Conclusion

Benchmarking 2-(1H-indazol-1-yl)ethan-1-ol reveals the distinct advantages of the indazole scaffold in modern antifungal drug development. While legacy drugs like Fluconazole suffer from widespread target-site mutations and efflux pump upregulation, the indazole class circumvents these defenses by directly paralyzing mitochondrial respiration[2][3]. By employing rigorous, pH-controlled microdilution assays and real-time metabolic flux profiling, researchers can accurately validate the efficacy and safety windows of this promising compound against emerging MDR pathogens like Candida auris.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Advances (via PubMed Central, NIH) URL: [Link]

  • Title: Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: New Ground in Antifungal Discovery and Therapy for Invasive Fungal Infections: Innovations, Challenges, and Future Directions Source: Journal of Fungi (MDPI) URL: [Link]

Sources

Comparative

"2-(1H-indazol-1-yl)ethan-1-ol" reference standards and their characterization

The compound 2-(1H-indazol-1-yl)ethan-1-ol (CAS: 1236127-59-5) occupies a critical intersection in modern chemical research. Structurally, it consists of an indazole core with a 2-hydroxyethyl substitution at the N1 posi...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 2-(1H-indazol-1-yl)ethan-1-ol (CAS: 1236127-59-5) occupies a critical intersection in modern chemical research. Structurally, it consists of an indazole core with a 2-hydroxyethyl substitution at the N1 position. For pharmaceutical researchers, it is a highly versatile building block for synthesizing indazole-based active pharmaceutical ingredients (APIs). For forensic and clinical toxicologists, it serves as a vital reference standard—often representing a key Phase I metabolite or synthetic precursor for indazole-3-carboxamide synthetic cannabinoids (SCs) such as ADB-BUTINACA or AMB-FUBINACA.

Because indazoles exhibit tautomerism (1H- vs. 2H-indazole), the synthesis and analytical verification of these compounds are plagued by the formation of N1/N2 regioisomers. As a Senior Application Scientist, I have designed this guide to objectively compare the available grades of 2-(1H-indazol-1-yl)ethan-1-ol reference standards and provide self-validating, orthogonal analytical workflows to ensure absolute structural confidence.

Mechanistic Context: The Regioisomer Challenge

The indazole scaffold possesses dual reactivity due to its pyridine-like (N2) and pyrrole-like (N1) nitrogens. While the 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 4.46 kcal/mol, alkylation reactions (such as reacting 1H-indazole with ethylene carbonate or 2-bromoethanol) often yield a mixture of N1 and N2 regioisomers depending on the base and solvent kinetics ().

When sourcing or synthesizing 2-(1H-indazol-1-yl)ethan-1-ol, the primary analytical challenge is proving that the hydroxyethyl chain is exclusively at the N1 position. Failure to identify N2-alkylated impurities can lead to catastrophic failures in downstream API synthesis or false positives in toxicological screening.

Pathway A 1H-Indazole Core (Tautomeric Mixture) B Regioselective N1-Alkylation A->B Base / Alkylating Agent C 2-(1H-indazol-1-yl)ethan-1-ol (CAS 1236127-59-5) B->C High Yield N1 D Toxicology Standard (SC Metabolite) C->D Forensic Reference E API Intermediate (Fluorination/Coupling) C->E Drug Discovery

Synthetic and metabolic pathways of 2-(1H-indazol-1-yl)ethan-1-ol.

Comparison of Reference Standard Grades

Selecting the correct grade of 2-(1H-indazol-1-yl)ethan-1-ol is dictated by the end-use application. Forensic quantification requires Certified Reference Materials (CRMs) with absolute quantitative NMR (qNMR) traceability, whereas early-stage drug discovery can tolerate synthesis-grade materials.

SpecificationAnalytical Reference Standard (CRM)Synthesis GradeStable Isotope Labeled (e.g., D4)
Purity Requirement >99.5% (Chromatographic & qNMR)>95.0% (HPLC/GC)>98.0% (Isotopic Purity >99%)
Primary Application Forensic toxicology, LC-MS calibrationAPI intermediate synthesisInternal standard for bioanalysis
Characterization Orthogonal (NMR, LC-MS, GC-FID, IR)Basic (1H NMR, LC-MS)Orthogonal + Isotopic enrichment
Regulatory Status ISO 17034 / ISO/IEC 17025 certifiedNon-certifiedISO 17034 certified
Cost / Availability High / Milligram quantitiesLow / Gram to Kilogram scaleVery High / Microgram quantities

Data supported by standard reference material guidelines from and .

Self-Validating Analytical Workflows

To guarantee the integrity of 2-(1H-indazol-1-yl)ethan-1-ol, an orthogonal testing approach is mandatory. A single chromatographic run is insufficient because N1 and N2 regioisomers often co-elute on standard reverse-phase columns. We must pair high-resolution mass spectrometry (for mass accuracy and purity) with Nuclear Magnetic Resonance (for absolute spatial connectivity) ().

Protocol 1: LC-MS/MS (ESI+) Purity and Identity Confirmation

Causality & Rationale: The indazole ring contains a basic pyridine-like nitrogen (N2) with a lone pair that readily accepts a proton. By utilizing 0.1% Formic Acid in the mobile phase, we force the complete protonation of the molecule, maximizing the [M+H]+ signal at m/z 163.08 in positive electrospray ionization (ESI+). A sub-2-micron C18 column is chosen because the hydrophobic indazole core interacts strongly with the stationary phase, while the polar hydroxyethyl tail ensures rapid mass transfer, yielding sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using initial mobile phase conditions (95% Water / 5% Acetonitrile) to prevent solvent-mismatch peak broadening.

  • Chromatographic Separation:

    • Column: C18 RRHD (1.8 µm, 2.1 x 100 mm).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 6 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap in ESI+ mode. Set the capillary voltage to 3.5 kV.

  • Validation Check: Monitor the precursor ion at m/z 163.0871. Apply collision energy (CE: 20V) to observe the characteristic indazole fragment at m/z 119.0609 (loss of the hydroxyethyl chain, −C2​H4​O ). If the m/z 119 fragment is absent, the structural identity is compromised.

Protocol 2: 1 H and 13 C NMR for Regioisomer Confirmation

Causality & Rationale: Why use anhydrous DMSO- d6​ instead of the more common CDCl 3​ ? In protic or wet solvents, the hydroxyl proton of the ethanol moiety undergoes rapid chemical exchange, appearing as a broad, uninformative singlet. In strictly anhydrous DMSO- d6​ , this exchange is halted. The -OH proton will appear as a distinct triplet (coupling with the adjacent -CH 2​

  • group). Furthermore, 13 C NMR is the ultimate arbiter for regioisomerism: the chemical shift of the indazole C3 carbon differs significantly between N1-alkylated (~133 ppm) and N2-alkylated (~122 ppm) derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS as an internal reference).

  • 1 H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Spectral Validation ( 1 H):

    • Look for the indazole aromatic protons (4H) between δ 7.1 - 8.1 ppm.

    • Verify the presence of the -CH 2​ -CH 2​ -OH spin system: A triplet for the N-CH 2​ (~ δ 4.5 ppm), a quartet for the O-CH 2​ (~ δ 3.8 ppm), and the critical hydroxyl triplet (~ δ 4.9 ppm, J=5.5 Hz).

  • 13 C NMR Acquisition (100 MHz): Acquire 512 scans.

  • Regioisomer Validation ( 13 C): Confirm the C3 carbon resonance. If the peak appears near 133-135 ppm, the N1-regioisomer is confirmed. A shift upfield to ~122-125 ppm indicates N2-alkylation contamination.

Workflow Start Reference Standard Characterization LCMS LC-MS/MS (ESI+) [M+H]+ m/z 163.08 Start->LCMS NMR 1H & 13C NMR (DMSO-d6) Start->NMR Purity Chromatographic Purity (>99.5%) LCMS->Purity Regio Regioisomer Confirmation (N1 vs N2) NMR->Regio Cert Certified Reference Material (CRM) Purity->Cert Regio->Cert

Orthogonal analytical workflow for indazole reference standard validation.

Conclusion

Whether utilized as a precursor for novel therapeutics or as a biomarker for synthetic cannabinoid metabolism (), the utility of 2-(1H-indazol-1-yl)ethan-1-ol relies entirely on its structural purity. By employing orthogonal LC-MS/MS and NMR workflows, laboratories can definitively separate the target N1-regioisomer from synthetic artifacts, ensuring a self-validating foundation for downstream applications.

References

  • National Center for Biotechnology Information (PMC). (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” Synthetic Cannabinoids. PubMed Central. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

2-(1H-indazol-1-yl)ethan-1-ol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(1H-indazol-1-yl)ethan-1-ol Executive Summary As an intermediate frequently utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-(1H-indazol-1-yl)ethan-1-ol

Executive Summary As an intermediate frequently utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis, 2-(1H-indazol-1-yl)ethan-1-ol requires strict adherence to environmental health and safety (EHS) protocols. While not classified as acutely toxic, its profile as a chemical irritant necessitates a controlled operational environment. This guide provides a self-validating, step-by-step framework for its safe handling and compliant disposal under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines.

Physicochemical & Hazard Profile

Before initiating any workflow, personnel must understand the physical and hazard characteristics of the compound to anticipate its behavior in solution and as a solid.

Property / AttributeSpecification
Chemical Name 2-(1H-indazol-1-yl)ethan-1-ol
CAS Number 1236127-59-5
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Physical State Solid (typically crystalline powder)
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
EPA Waste Characterization Non-specific (Categorization depends strictly on the carrier solvent matrix)[1]

Operational Safety & Handling Protocol

Expertise Insight: Indazole derivatives are often biologically active. The primary risk during routine handling is the aerosolization of the neat powder, which directly triggers the H335 respiratory irritation pathway.

  • Step 1: Engineering Controls. Conduct all weighing and transfer operations inside a standard chemical fume hood with a verified face velocity of 80-100 fpm.

    • Causality: The directional airflow prevents the inhalation of microscopic particulates generated during spatula transfers, mitigating respiratory hazards.

  • Step 2: PPE Selection. Don standard laboratory attire, safety goggles (not standard safety glasses), and nitrile gloves (minimum 4 mil thickness).

    • Causality: Safety goggles provide a full orbital seal, essential for mitigating H319 (serious eye irritation) risks. If the compound is dissolved in highly permeable solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO), personnel must upgrade to solvent-specific gloves (e.g., butyl rubber or double-gloved nitrile). The solvent acts as a carrier, driving the dissolved irritant through standard nitrile barriers.

  • Step 3: Self-Validating Transfer. Use anti-static weighing boats to prevent powder repulsion and scattering.

    • Validation Check: After transfer, visually inspect the balance area using a UV light (many indazole derivatives fluoresce) or perform a meticulous visual sweep to ensure zero residual powder remains on the balance pan.

Proper Disposal Procedures (The Core)

Under EPA RCRA regulations (40 CFR Part 262), the waste generator is legally responsible for characterizing and properly routing hazardous waste[1]. The disposal of 2-(1H-indazol-1-yl)ethan-1-ol relies entirely on its physical state and solvent matrix at the time of disposal.

Protocol A: Liquid Waste Segregation When used in reactions, the compound is dissolved in various solvents. Mixing incompatible waste streams drastically increases incineration costs and risks dangerous chemical reactions.

  • Step A1: Matrix Determination. Identify all solvents present in the reaction mixture or filtrate.

  • Step A2: Halogenated Routing. If the mixture contains any halogenated solvents (e.g., DCM, Chloroform), route the entire mixture to the "Halogenated Organic Waste" carboy.

    • Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic environmental dioxins. Mixing halogens into a non-halogenated stream compromises the Treatment, Storage, and Disposal Facility (TSDF) incinerator parameters.

  • Step A3: Non-Halogenated Routing. If the mixture contains only non-halogenated solvents (e.g., Methanol, DMSO, Ethyl Acetate), route it to the "Non-Halogenated Organic Waste" carboy.

  • Validation Check: Before sealing the waste carboy, verify the solution's pH is between 4 and 10 using universal indicator paper. This confirms no reactive acidic or basic quenching agents remain active, preventing pressure build-up from unintended gas generation.

Protocol B: Solid Waste Management

  • Step B1: Consumables. Collect all contaminated consumables (weighing boats, pipette tips, Kimwipes) in a dedicated, chemically compatible, puncture-resistant solid hazardous waste bin.

  • Step B2: Neat Powder. Any residual, expired, or unwanted neat powder must be kept in its original vial, tightly capped, clearly labeled "Unwanted Chemical - 2-(1H-indazol-1-yl)ethan-1-ol", and placed in the solid hazardous waste stream.

Protocol C: Satellite Accumulation Area (SAA) Logistics

  • Step C1: Store all waste containers in a designated SAA at or near the point of generation[2].

  • Step C2: Ensure containers are securely closed at all times except when actively adding waste. Funnels must never be left resting in open carboys.

  • Step C3: Monitor volume limits. An SAA can accumulate up to 55 gallons of non-acute hazardous waste[2]. Once this limit is reached, the container must be dated and transferred to the Central Accumulation Area (CAA) within three consecutive days.

  • Validation Check: Implement a dual-signature log on the SAA waste manifest. Before transferring to the CAA, a second technician must verify that the container is properly sealed, labeled with the exact chemical constituents, and free of exterior contamination.

Spill Response Protocol

Immediate and correct response to spills prevents widespread contamination and exposure.

  • Solid Spill: Do not sweep the powder. Sweeping generates airborne particulates, violating the mitigation of H335. Instead, cover the powder with a damp absorbent paper towel (using water or ethanol to eliminate aerosolization), carefully scoop it into a solid waste container, and wash the surface with soap and water.

  • Liquid Spill: Apply an inert absorbent material (e.g., vermiculite or universal spill pads) to the liquid. Once absorbed, sweep the material into a chemical waste bag and dispose of it as solid hazardous waste.

Waste Management Workflow

WasteWorkflow W 2-(1H-indazol-1-yl)ethan-1-ol Waste Generation LW Liquid Waste (Reaction Solutions) W->LW SW Solid Waste (Powder/Consumables) W->SW HAL Halogenated Stream (e.g., DCM/CHCl3) LW->HAL Contains Halogens NHAL Non-Halogenated Stream (e.g., DMSO/EtOH) LW->NHAL No Halogens SB Solid Hazardous Bin (Double-Bagged) SW->SB SAA Satellite Accumulation Area (SAA) HAL->SAA NHAL->SAA SB->SAA CAA Central Accumulation Area (CAA) SAA->CAA Transfer per EPA 40 CFR 262.15 TSDF Licensed TSDF (Incineration) CAA->TSDF Final Disposal Manifest

Fig 1. EPA-compliant waste segregation and disposal workflow for 2-(1H-indazol-1-yl)ethan-1-ol.

References

  • US Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA.gov.[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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